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  • Product: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
  • CAS: 912454-38-7

Core Science & Biosynthesis

Foundational

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid chemical properties

An In-depth Technical Guide to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and potential applications of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. As a substituted nicotinic acid derivative, this compound belongs to a class of molecules with significant therapeutic relevance, from managing dyslipidemia to exhibiting anti-inflammatory and antiproliferative activities.[1][2][3] This document provides an in-depth analysis of its chemical identity, synthesis, characterization, and safe handling, grounded in established scientific principles and available data.

Core Chemical Identity

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a heterocyclic building block featuring a pyridine ring substituted with a bromine atom, a carboxylic acid group, and a cyclopropylmethoxy ether group. These functional groups provide multiple points for synthetic modification, making it a valuable intermediate in the design of novel therapeutic agents.

Table 1: Key Identifiers and Physical Properties

IdentifierValueSource(s)
CAS Number 912454-38-7[4][5]
Molecular Formula C₁₀H₁₀BrNO₃[4][5][6]
Molecular Weight 272.10 g/mol [4][5][6]
Appearance White powder[7]
Purity (Typical) >98-99%[7]

digraph "chemical_structure" {
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node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br7 [label="Br"]; C8 [label="C", pos="2.5,0.5!"]; O9 [label="O"]; O10 [label="OH"]; O11 [label="O"]; C12 [label="CH₂"]; C13 [label="CH"]; C14 [label="CH₂"]; C15 [label="CH₂"];

// Position nodes for the pyridine ring N1 [pos="0,0!"]; C2 [pos="1.2,-0.7!"]; C3 [pos="1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="-1.2,-2.1!"]; C6 [pos="-1.2,-0.7!"];

// Connect the pyridine ring C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5];

// Add substituents C5 -- Br7 [label="", len=1.5, pos="-2.4,-2.8!"]; C3 -- C8 [label="", len=1.5, pos="2.4,-2.8!"]; C8 -- O9 [label="=", len=1.0]; C8 -- O10 [label="", len=1.0]; C6 -- O11 [label="", len=1.5, pos="-2.4,0!"]; O11 -- C12 [label="", len=1.5]; C12 -- C13 [label="", len=1.5]; C13 -- C14 [label="", len=1.5]; C13 -- C15 [label="", len=1.5]; C14 -- C15 [label="", len=1.5]; }

Caption: 2D Structure of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not publicly available, its physicochemical properties can be estimated through computational models and comparison with analogous structures. These parameters are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Computed Physicochemical Properties (for analogous structures)

PropertyValue (for 5-Bromo-6-cyclobutoxynicotinic acid)Source
XLogP3 2.3[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 4[8]
Rotatable Bond Count 3[8]
Topological Polar Surface Area 59.4 Ų[8]

Note: These values are for a structurally similar compound and should be used as an estimation. XLogP3 indicates moderate lipophilicity, suggesting potential for membrane permeability.

Synthesis and Characterization Protocols

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is achievable through established organic chemistry methodologies. Understanding the synthetic route is crucial for ensuring purity and for potential scale-up operations.

Synthesis Pathway

A reported synthesis involves the etherification of a brominated hydroxynicotinic acid precursor with cyclopropylmethanol. A high-yield method has been described in the Journal of Medicinal Chemistry.[5]

SynthesisWorkflow start 5-Bromo-6-hydroxynicotinic acid + Cyclopropyl carbinol reagents Potassium Hydroxide (KOH) in Dimethyl Sulfoxide (DMSO) start->reagents Reactants conditions Microwave Irradiation 100°C, ~8 min Inert Atmosphere reagents->conditions Solvent/Base product 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid conditions->product Yield: 87%

Caption: High-yield microwave-assisted synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a documented procedure and represents a robust method for laboratory-scale synthesis.[5]

Materials:

  • 5-Bromo-6-hydroxynicotinic acid (1 equivalent)

  • Cyclopropyl carbinol (Cyclopropylmethanol)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave synthesis vials

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • To a microwave synthesis vial, add 5-bromo-6-hydroxynicotinic acid.

  • Add anhydrous DMSO to dissolve or suspend the starting material.

  • Add potassium hydroxide, followed by cyclopropyl carbinol.

  • Seal the vial under an inert atmosphere.

  • Place the vial in a microwave reactor and irradiate at 100°C for approximately 8 minutes (0.133 hours).

  • After cooling, quench the reaction mixture with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product as necessary, typically via recrystallization or column chromatography.

Self-Validation: The success of the synthesis is validated by characterization of the final product. The expected molecular weight should be confirmed by mass spectrometry, and the structural integrity verified by NMR spectroscopy.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the ether linkage (-O-CH₂-), and the methine and methylene protons of the cyclopropyl group. The aromatic protons will appear in the downfield region (typically 7.5-9.0 ppm), while the aliphatic protons will be upfield.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments, including the carbonyl carbon of the carboxylic acid (downfield, ~165-175 ppm) and the carbons of the pyridine ring and cyclopropyl group.

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (272.10). A key diagnostic feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will display characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O ether stretches (~1000-1300 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are well-established pharmacological agents, primarily known for their ability to modulate lipid profiles.[2][9] They have been shown to increase high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides, which is beneficial in preventing atherosclerosis and cardiovascular events.[2][10]

The structural framework of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid makes it a compelling candidate for several research avenues:

  • Scaffold for Novel Therapeutics: As a functionalized building block, it can be used in the synthesis of more complex molecules targeting a range of diseases. The bromine atom is particularly useful as it allows for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Anti-Inflammatory Agents: Recent studies have demonstrated that novel series derived from the nicotinic acid scaffold possess significant anti-inflammatory activity.[3]

  • Antiproliferative Research: Nicotinic acid hydrazone derivatives have been synthesized and shown to have antiproliferative activity against leukemia cell lines, suggesting potential applications in oncology research.[1]

  • Metabolic Disease Research: Given the parent compound's role in lipid metabolism, this derivative is a valuable tool for investigating new pathways and developing novel treatments for dyslipidemia and related metabolic disorders.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is not widely available, hazard information can be inferred from structurally related compounds such as 5-Bromonicotinic acid and 5-Bromo-6-chloronicotinic acid.[11][12][13]

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[11][12]

  • Eye Irritation: Causes serious eye irritation.[11][12]

  • Respiratory Irritation: May cause respiratory tract irritation.[11][12]

Laboratory Handling Protocol

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Minimize dust generation when weighing or transferring the material.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[7] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is accessible through modern techniques, and its structural features offer versatile handles for creating diverse molecular libraries. Drawing on the rich pharmacology of the nicotinic acid class, this compound represents a valuable starting point for developing novel agents for metabolic, inflammatory, and proliferative diseases. Adherence to rigorous characterization and safe handling protocols is paramount for any research involving this compound.

References

  • ChemWhat. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS#: 912454-38-7. [Link]

  • PubChem. 5-Bromo-6-(cyclohexyloxy)nicotinic acid. [Link]

  • IndiaMART. 5-Bromo-6-Hydroxy Nicotinic Acid. [Link]

  • LookChem. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. [Link]

  • PubChem. 5-Bromonicotinic acid. [Link]

  • PubChem. 5-Bromo-6-cyclobutoxynicotinic acid. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • Corey Organics. 5-bromo nicotinic acid manufacturers. [Link]

  • ResearchGate. Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

  • PubChem. 5-bromo-2-(cyclopropylmethoxy)nicotinic acid. [Link]

  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]

  • Sciencemadness.org. Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. [Link]

  • PubMed. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of a robust and efficient synthesis pathway for 5-Bromo-6-(cyclopropylmethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of a robust and efficient synthesis pathway for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS No. 912454-38-7). As a substituted nicotinic acid derivative, this molecule serves as a valuable building block in medicinal chemistry. The outlined synthesis is grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring both reproducibility and scalability. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical logic, providing the "why" behind the "how" for key experimental choices.

Strategic Overview: A Three-Step Approach

The most logical and field-proven pathway to the target molecule involves a linear three-step synthesis commencing from the readily accessible precursor, 6-hydroxynicotinic acid. The core strategy hinges on the sequential functionalization of the pyridine ring:

  • Electrophilic Aromatic Substitution: Introduction of the bromine atom at the C5 position. The electron-donating nature of the 6-hydroxy group (in its pyridone tautomeric form) activates the ring and directs the bromination to the C5 position.

  • Hydroxyl to Chloro Conversion: Transformation of the 6-hydroxy group into a 6-chloro group. This is a critical activation step, converting the poor leaving group (-OH) into an excellent leaving group (-Cl) for the subsequent nucleophilic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the cyclopropylmethoxy side chain via displacement of the 6-chloro substituent by the cyclopropylmethoxide nucleophile.

This strategic sequence ensures high regioselectivity and leverages well-understood, high-yielding reactions.

G cluster_0 Overall Synthesis Workflow A 6-Hydroxynicotinic Acid B 5-Bromo-6-hydroxynicotinic acid A->B Step 1: Bromination C 5-Bromo-6-chloronicotinic acid B->C Step 2: Chlorination D 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid C->D Step 3: Etherification (SNAr)

Caption: High-level overview of the three-step synthesis strategy.

Detailed Synthesis Pathway & Mechanistic Insights

This section provides a step-by-step examination of the synthesis, including detailed protocols, mechanistic justifications, and expert insights into the choice of reagents and conditions.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid. The pyridine ring, typically deactivated towards electrophilic substitution, is rendered susceptible by the presence of the 6-hydroxy group, which exists in tautomeric equilibrium with its more reactive pyridone form.

  • Reaction Scheme:

    • Starting Material: 6-Hydroxynicotinic acid

    • Reagents: Sodium hydroxide, Bromine (to form Sodium Hypobromite in situ)

    • Product: 5-Bromo-6-hydroxynicotinic acid

  • Mechanistic Rationale (Expertise & Experience): The 6-hydroxypyridine moiety strongly favors the 2-pyridone tautomer. This tautomer behaves more like an electron-rich enamide than an aromatic pyridine, directing electrophiles to the C3 and C5 positions. The bromination occurs preferentially at the C5 position. The use of sodium hypobromite, formed by reacting bromine with sodium hydroxide, provides a mild source of electrophilic bromine suitable for this transformation[1].

  • Self-Validating Protocol:

    • Dissolve 10 g (0.07 mol) of 2-hydroxynicotinic acid in a solution of 16.8 g (0.21 mol) of 50% sodium hydroxide diluted with 25 mL of water[1].

    • In a separate vessel, prepare a sodium hypobromite solution by adding 13.6 g (0.17 mol) of bromine to a solution of 20.16 g (0.25 mol) of 50% sodium hydroxide in 125 mL of water at 0°C[1].

    • Add the sodium hypobromite solution to the solution of 2-hydroxynicotinic acid and stir at room temperature for 24-48 hours, monitoring by TLC or LC-MS for the disappearance of starting material[1].

    • Upon completion, cool the reaction mixture in an ice bath and carefully acidify with 12N hydrochloric acid to precipitate the product[1].

    • Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like isopropyl alcohol or ethanol to yield the pure product[1].

Step 2: Synthesis of 5-Bromo-6-chloronicotinic acid

This crucial activation step converts the pyridone into a chloropyridine, installing an excellent leaving group for the subsequent SNAr reaction.

  • Reaction Scheme:

    • Starting Material: 5-Bromo-6-hydroxynicotinic acid

    • Reagents: Phosphorus oxychloride (POCl₃), Tetramethylammonium chloride

    • Product: 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1)

  • Mechanistic Rationale (Expertise & Experience): Phosphorus oxychloride is a standard and highly effective reagent for converting heterocyclic hydroxyl groups (pyridones) into chlorides. The reaction proceeds via the initial phosphorylation of the pyridone oxygen, forming a good leaving group which is subsequently displaced by a chloride ion. The addition of tetramethylammonium chloride can serve as a supplemental source of chloride ions to drive the reaction to completion[2].

  • Self-Validating Protocol:

    • In a reaction flask equipped with a reflux condenser, sequentially add 10 g (45 mmol) of 5-bromo-6-hydroxynicotinic acid, 5.4 g (49 mmol) of tetramethylammonium chloride, and 20 mL of phosphorus oxychloride[2].

    • Heat the mixture to reflux and maintain for 3 hours[2]. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and slowly pour it into ice water with continuous stirring. Continue stirring for 2 hours to ensure complete quenching and precipitation[2].

    • Collect the precipitated solid by filtration.

    • Dissolve the solid in ethyl acetate (300 mL), dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the target product as a solid[2]. A high yield of around 97% can be expected based on literature precedent[2].

Step 3: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the target ether linkage is formed.

  • Reaction Scheme:

    • Starting Material: 5-Bromo-6-chloronicotinic acid

    • Reagents: Cyclopropylmethanol, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO)

    • Product: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7)

  • Mechanistic Rationale (Expertise & Experience): The electron-deficient nature of the pyridine ring, further enhanced by the bromo and carboxylic acid substituents, makes the 6-position susceptible to nucleophilic attack. The reaction first involves the deprotonation of cyclopropylmethanol by a strong base like KOH to form the potent cyclopropylmethoxide nucleophile. This nucleophile then attacks the C6 carbon, displacing the chloride leaving group. DMSO is an ideal polar aprotic solvent for this SNAr reaction as it effectively solvates the potassium cation while leaving the alkoxide nucleophile highly reactive. Microwave irradiation is employed to rapidly heat the reaction, significantly reducing the reaction time[3].

  • Self-Validating Protocol:

    • To a microwave reaction vessel, add 5-bromo-6-chloronicotinic acid, an excess of cyclopropylmethanol, and potassium hydroxide in dimethyl sulfoxide (DMSO)[3].

    • Seal the vessel and subject the mixture to microwave irradiation at 100°C for approximately 8 minutes (0.133 hours) under an inert atmosphere[3].

    • After cooling, the reaction mixture is typically subjected to an aqueous workup. Acidify the mixture to protonate the carboxylic acid and precipitate the product.

    • The crude product can be purified by filtration and recrystallization or by preparative chromatography to yield the final compound. A yield of 87% has been reported for this transformation[3].

Data & Workflow Visualization

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductReported YieldReference
16-Hydroxynicotinic acidNaOH, Br₂5-Bromo-6-hydroxynicotinic acid63.5%[1]
25-Bromo-6-hydroxynicotinic acidPOCl₃, (CH₃)₄NCl5-Bromo-6-chloronicotinic acid97%[2]
35-Bromo-6-chloronicotinic acidCyclopropylmethanol, KOH, DMSO5-Bromo-6-(cyclopropylmethoxy)nicotinic acid87%[3]
Detailed Synthesis Pathway Diagram

G A 6-Hydroxynicotinic acid B 5-Bromo-6-hydroxynicotinic acid A->B Step 1 (Bromination) C 5-Bromo-6-chloronicotinic acid B->C Step 2 (Chlorination) D 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid C->D Step 3 (SNAr Etherification) R1 1. NaOH 2. Br₂ R2 POCl₃, (CH₃)₄NCl Reflux, 3h R3 Cyclopropylmethanol, KOH DMSO, 100°C, MW, 8 min

Caption: Detailed workflow for the synthesis of the target compound.

Conclusion

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid can be reliably achieved through a three-step sequence involving bromination, chlorination, and nucleophilic aromatic substitution. Each step is characterized by high yields and well-understood reaction mechanisms, making the pathway suitable for laboratory-scale synthesis and adaptable for larger-scale production. The strategic conversion of the 6-hydroxy group to a 6-chloro group is the key enabling transformation that facilitates the final, efficient introduction of the cyclopropylmethoxy side chain. This guide provides the necessary framework for researchers to confidently reproduce this synthesis.

References

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

Sources

Foundational

Spectroscopic data of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Introduction: The Molecular Blueprint In the landscape of modern drug discovery and development, the preci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Introduction: The Molecular Blueprint

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7) represents a class of substituted pyridine carboxylic acids, which are pivotal scaffolds in medicinal chemistry.[1][2] Its unique combination of a halogenated aromatic ring, a flexible ether linkage, and a reactive carboxylic acid group makes it a valuable building block for synthesizing complex therapeutic agents. The bromine atom offers a site for further chemical modification via cross-coupling reactions, the cyclopropylmethoxy group can influence metabolic stability and binding affinity, and the nicotinic acid core is a well-established pharmacophore.[1]

This guide provides a comprehensive technical overview of the analytical methodologies required to unequivocally confirm the structure and purity of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific rationale behind the acquisition and interpretation of each spectrum. We will explore the expected outcomes from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, grounding our predictions in established principles and data from analogous structures.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the molecule.

PropertyValueSource
CAS Number 912454-38-7[3]
Molecular Formula C₁₀H₁₀BrNO₃[3]
Molecular Weight 272.1 g/mol [3]
Appearance White powder[4]

The workflow for characterizing a novel compound like this follows a logical progression from confirming the mass to mapping the intricate connections of its atomic framework.

G cluster_0 Spectroscopic Analysis Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) Confirm Molecular Weight synthesis->ms Is the mass correct? nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Elucidate C-H Framework ms->nmr Yes ir Infrared (IR) Spectroscopy Identify Functional Groups nmr->ir Does C-H map match? confirm Structure Confirmed ir->confirm Are functional groups present?

Caption: General workflow for structural elucidation.

Mass Spectrometry: The Molecular Weight Signature

Mass spectrometry is the first-line technique to verify that the synthesized compound has the correct molecular weight. For 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, we expect a distinctive isotopic pattern due to the presence of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

Expert Rationale for Experimental Choice

Electrospray Ionization (ESI) is the preferred method for this molecule. Its ability to generate intact molecular ions from polar, non-volatile compounds like carboxylic acids makes it superior to harsher ionization techniques. We would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Predicted Mass Spectrum Data

The analysis must account for the two isotopes of bromine.

IonDescriptionExpected m/z for ⁷⁹BrExpected m/z for ⁸¹BrExpected Ratio
[M+H]⁺ Protonated Molecule271.9920273.9899~1:1
[M-H]⁻ Deprotonated Molecule269.9764271.9743~1:1
[M+Na]⁺ Sodium Adduct293.9739295.9718~1:1

Note: Exact masses are calculated based on the most abundant isotopes.

The presence of a pair of peaks separated by approximately 2 m/z units with nearly equal intensity is a hallmark confirmation of a monobrominated compound.

Experimental Protocol: LC-MS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent mixture, such as acetonitrile/water (1:1 v/v).

  • Chromatography: Inject the sample onto a C18 reversed-phase column. A gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is standard.[5] This step ensures that the analyzed sample is pure.

  • Mass Spectrometry: Analyze the eluent using an ESI source coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.[5] Scan in both positive and negative ion modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the carbon and hydrogen framework. For clarity, we will predict the spectra in a common NMR solvent, DMSO-d₆. The choice of an aprotic polar solvent is deliberate to ensure solubility and to observe the acidic proton of the carboxylic acid.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will account for all 10 protons in the molecule, distributed across distinct chemical environments.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HH -OOCThe carboxylic acid proton is highly deshielded and often appears as a broad singlet.
~8.6d1HAr-H (H2)Aromatic proton ortho to the ring nitrogen, deshielded. Expected coupling to H4 is small (~2-3 Hz).[6]
~8.3d1HAr-H (H4)Aromatic proton meta to the ring nitrogen. Expected coupling to H2 is small (~2-3 Hz).[6]
~4.2d2HO-CH₂ -CyclopropylMethylene protons adjacent to the ether oxygen, deshielded. Coupled to the cyclopropyl methine proton.
~1.3m1HCyclopropyl-CH Methine proton of the cyclopropyl group, coupled to the adjacent O-CH₂ and the four other cyclopropyl protons.
~0.6m2HCyclopropyl-CH₂ Two diastereotopic methylene protons on the cyclopropyl ring.
~0.4m2HCyclopropyl-CH₂ The other two diastereotopic methylene protons on the cyclopropyl ring.

d = doublet, m = multiplet, br s = broad singlet

G cluster_0 ¹H NMR Interpretation Logic cluster_1 cluster_2 cluster_3 start Observe Spectrum region1 Downfield Region (>10 ppm) region2 Aromatic Region (7-9 ppm) region3 Aliphatic Region (0-5 ppm) r1_peak Broad Singlet? (1H) region1->r1_peak r2_peak Two Doublets? (1H each) region2->r2_peak r3_peak Doublet (2H)? Multiplets (1H, 2H, 2H)? region3->r3_peak r1_assign Assign to -COOH r1_peak->r1_assign Yes r2_assign Assign to Pyridine H's r2_peak->r2_assign Yes r3_assign Assign to Cyclopropylmethoxy r3_peak->r3_assign Yes

Caption: Decision process for ¹H NMR spectral assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C =OCarboxylic acid carbon, characteristically downfield.[7]
~160C 6-OAromatic carbon bearing the ether oxygen, deshielded by the electronegative oxygen.
~152C 2Aromatic carbon ortho to nitrogen.[7]
~140C 4Aromatic carbon meta to nitrogen.[7]
~125C 3-COOHAromatic carbon bearing the carboxylic acid group.
~110C 5-BrAromatic carbon attached to bromine; its shift is influenced by the heavy atom effect.
~75O-C H₂Methylene carbon of the ether, deshielded by oxygen.
~10Cyclopropyl-C HMethine carbon of the cyclopropyl group.
~3Cyclopropyl-C H₂Methylene carbons of the cyclopropyl ring, highly shielded and found far upfield.

Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to confirm the assignments by identifying CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is a plot of absorbance versus wavenumber and provides a "fingerprint" of the molecule's vibrational modes.

Expert Rationale for Data Interpretation

The most informative regions in the IR spectrum for this molecule will be the O-H and C=O stretching regions for the carboxylic acid, and the C=C/C=N stretching region for the aromatic ring.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300BroadCarboxylic AcidO-H Stretch
~1710Strong, SharpCarboxylic AcidC=O Stretch
1550-1600MediumPyridine RingC=C and C=N Stretches
1200-1300StrongEther & AcidC-O Stretch
Below 700Medium-WeakAryl HalideC-Br Stretch

The very broad absorption between 2500 and 3300 cm⁻¹, overlapping with C-H stretches, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][8]

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. An air background spectrum is collected beforehand for correction.

Conclusion: A Self-Validating Analytical Picture

The structural confirmation of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal spectroscopic methods. Mass spectrometry confirms the elemental composition and molecular weight, including the crucial isotopic signature of bromine. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, respectively. Finally, IR spectroscopy offers rapid verification of the essential functional groups. Together, these techniques create a self-validating system, providing researchers and drug development professionals with the high degree of confidence required for advancing a compound in the discovery pipeline.

References

  • LookChem. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. [Link]

  • Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]

  • PubChem. 5-Bromo-6-cyclobutoxynicotinic acid. [Link]

  • PubChem. Nicotinic Acid. [Link]

  • PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

  • ResearchGate. FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. [Link]

  • PubMed. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry. [Link]

  • ResearchGate. FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]

  • SpectraBase. Nicotinic acid - 1H NMR Spectrum. [Link]

Sources

Exploratory

Strategic Sourcing & Synthetic Utility: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Technical Whitepaper for Medicinal Chemistry & Process Development [1][2][3] Executive Summary & Chemical Profile 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7 ) is a high-value heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Medicinal Chemistry & Process Development [1][2][3]

Executive Summary & Chemical Profile

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7 ) is a high-value heterocyclic building block, primarily utilized in the synthesis of G-protein coupled receptor (GPCR) modulators.[1][2][3] It is most notably associated with the development of GPR40 (FFAR1) agonists for the treatment of Type 2 Diabetes Mellitus.[1][2][3]

This scaffold offers two critical synthetic handles:

  • C3-Carboxylic Acid: Amenable to amide coupling or esterification to link pharmacophores.[1][2][3]

  • C5-Bromide: A versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of biaryl systems common in modern drug discovery.[1][2][3]

Chemical Identity
PropertySpecification
CAS Number 912454-38-7
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.10 g/mol
IUPAC Name 5-bromo-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Key Structural Feature Cyclopropylmethoxy tail (Lipophilic anchor for GPCR hydrophobic pockets)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acidic pH).[1][2][3]
Strategic Sourcing: Vendor Qualification & Risk Management

Sourcing this intermediate requires distinguishing between "Catalog" vendors (re-packagers) and "Process" manufacturers.[2][3] The presence of the cyclopropyl ether linkage introduces specific stability concerns that must be validated upon receipt.

2.1 Global Supplier Landscape

While many aggregators list this compound, primary sourcing should focus on vendors capable of validating the ether linkage stability and halogen purity.[1][2][3]

  • Tier 1 (Process/Bulk): Companies like Combi-Blocks , Enamine , and WuXi AppTec (custom division) often hold kg-scale stock or validated routes.[1][2][3]

  • Tier 2 (Catalog/Discovery): Sigma-Aldrich (Merck) , Ambeed , and AstaTech typically supply gram-scale quantities suitable for initial SAR (Structure-Activity Relationship) studies.[1][2][3]

2.2 Sourcing Decision Matrix

Use the following logic to determine whether to buy or synthesize, based on project phase and impurity tolerance.

SourcingStrategy Start Requirement Analysis Scale Scale Needed? Start->Scale Time Lead Time < 2 Weeks? Scale->Time < 10g Bulk Custom Mfg (CRO) Scale->Bulk > 100g Buy Purchase (Catalog) Time->Buy Yes Make In-House Synthesis Time->Make No (Stockout)

Figure 1: Decision matrix for sourcing 5-bromo-6-(cyclopropylmethoxy)nicotinic acid.

Quality Assurance: The Self-Validating Protocol

When sourcing CAS 912454-38-7, certificates of analysis (CoA) are often insufficient due to the potential for hydrolysis of the cyclopropyl ether or presence of the chloro-precursor.[1][2][3]

The "Self-Validating" Incoming QC Workflow:

  • ¹H-NMR Validation (DMSO-d₆):

    • Diagnostic Signal: Look for the cyclopropyl methylene doublet (–OCH₂–) around δ 4.15 ppm .[2][3]

    • Impurity Check A (Hydrolysis): If the ether cleaves, you will see a broad singlet for the pyridone N-H or O-H around 12-13 ppm (characteristic of 5-bromo-6-hydroxynicotinic acid).[1][2][3]

    • Impurity Check B (Precursor): Absence of the cyclopropyl signals entirely indicates the vendor shipped the 6-chloro or 6-bromo precursor.[1][2][3]

  • LC-MS Isotope Pattern Analysis:

    • The bromine atom provides a distinct 1:1 ratio of m/z 272 and 274 [M+H]⁺.[1][2][3]

    • Failure Mode: If the mass spectrum shows a 3:1 ratio (Cl pattern) or a single peak (Des-bromo), reject the batch immediately.[1][2][3]

Synthetic Utility & Process Validation

If commercial stock is unavailable or fails QC, the synthesis of CAS 912454-38-7 is robust and scalable.[1][2][3] The following protocol is adapted from Rover et al. (J. Med.[1][2][3][4] Chem. 2013) , utilized in the discovery of GPR40 agonists.[1][2][3]

4.1 Validated Synthetic Route

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) on the 6-chloro precursor.[1][2]

SynthesisRoute SM 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1) Inter Meisenheimer Complex (Transition State) SM->Inter DMSO, 100°C Reagent Cyclopropylmethanol + KOH Reagent->Inter Product 5-Bromo-6-(cyclopropylmethoxy) nicotinic acid (CAS: 912454-38-7) Inter->Product -KCl

Figure 2: SₙAr synthetic pathway for the target scaffold.

4.2 Step-by-Step Protocol (Bench Scale)
  • Charge: To a reaction vessel, add 5-bromo-6-chloronicotinic acid (1.0 eq) and cyclopropylmethanol (3.0 eq).

  • Solvent/Base: Dissolve in DMSO (5 vol) and add powdered KOH (2.5 eq). Note: NaH can be used for higher reactivity, but KOH is safer for scale-up.[1][2][3]

  • Reaction: Heat to 100°C for 2–4 hours. Monitor by LCMS for consumption of the chloro-starting material (m/z 236/238).[1][2]

  • Workup (Critical):

    • Cool to room temperature.[1][2][3][5][6]

    • Dilute with water.[1][2][3]

    • Acidify carefully with 1N HCl to pH ~3–4. The product will precipitate as a white/off-white solid.[1][2][3]

    • Filter and wash with cold water to remove excess DMSO and cyclopropylmethanol.[1][2][3]

  • Purification: Recrystallization from Ethanol/Water is usually sufficient if purity is <95%.[1][2][3]

Application in Drug Discovery (GPR40 Context)

This molecule is not a final drug but a "warhead" delivery system for the pyridine core.[1][2][3]

  • Mechanism: The cyclopropylmethoxy group mimics long-chain fatty acids (the endogenous ligand of GPR40), fitting into the lipophilic crevice of the receptor.[1][2][3]

  • Downstream Chemistry:

    • Suzuki Coupling: The 5-Br position is sterically crowded.[1][2][3] Use highly active catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ with boronic acids to install biaryl systems.[2]

    • Amide Coupling: Standard HATU/DIEA conditions work well for the carboxylic acid, but beware of steric hindrance from the adjacent bromine; acid chlorides may be required for unreactive amines.[1][2][3]

References
  • Rover, S. et al. (2013).[2][3][4] "Discovery of a Novel Class of GPR40 Agonists with Superior Pharmacokinetic Properties."[1][3] Journal of Medicinal Chemistry, 56(24), 9874–9896.[2][3][4]

  • ChemicalBook. (n.d.).[1][2][3] "Product Snippet: 5-bromo-6-(cyclopropylmethoxy)nicotinic acid." ChemicalBook Supplier Database.

  • Lin, S. et al. (2018).[2][3] "Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs." ACS Medicinal Chemistry Letters, 9(7), 724–729.[2][3] [2][3]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: High-Purity Purification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Abstract This guide provides a detailed technical overview and actionable protocols for the purification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, a crucial building block in pharmaceutical synthesis. Achieving hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the purification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, a crucial building block in pharmaceutical synthesis. Achieving high purity for this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document moves beyond standard procedures to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to select and optimize purification strategies. We will cover scalable methods including acid-base extraction, recrystallization, and high-purity polishing via preparative chromatography, ensuring a robust and validated pathway from crude material to a highly pure compound.

Introduction: The Imperative for Purity

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (MW: 272.1 g/mol ) is a substituted nicotinic acid derivative.[1] Nicotinic acid and its derivatives are central to various biological processes and are frequently incorporated into novel drug candidates.[2][3] The purity of such intermediates directly impacts the impurity profile of the final API, influencing everything from biological activity to patient safety. This application note serves as an in-depth guide, grounded in chemical principles, to effectively purify this compound and remove common process-related impurities such as starting materials, by-products, and reagents.

Physicochemical Properties of the Target Compound
PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₀BrNO₃Provides the basis for molecular weight calculation.[1]
Molecular Weight 272.1 g/mol Essential for stoichiometric calculations and yield determination.[1]
Appearance White to off-white solidVisual indicator of purity; color may suggest residual impurities.[4]
Acidity (pKa) ~4-5 (Estimated)The carboxylic acid moiety is the key functional group for pH-driven purification techniques like acid-base extraction.[5]
Solubility Generally soluble in polar organic solvents (e.g., DMSO, DMF), limited solubility in water as the free acid.[6]Critical for selecting solvents for extraction, recrystallization, and chromatography.

Strategic Approach to Purification

A multi-step approach is often the most effective strategy, using a bulk purification method to remove the majority of impurities, followed by a polishing step to achieve >99% purity. The choice of methods depends on the initial purity of the crude material, the nature of the impurities, and the required scale.

Purification_Strategy Crude Crude 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid ABE Acid-Base Extraction Crude->ABE Bulk Impurity Removal Recryst Recrystallization ABE->Recryst Solid Isolation & Further Purification PrepLC Preparative HPLC ABE->PrepLC Direct to Polishing Recryst->PrepLC High-Purity Polishing (Optional) Analysis Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) Recryst->Analysis PrepLC->Analysis Pure Pure Product (>99%) Analysis->Pure

Figure 1: A comprehensive purification workflow combining multiple techniques.

Protocol 1: Bulk Purification via Acid-Base Extraction

Scientific Principle

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from neutral species.[7][8][9] The carboxylic acid group of our target compound is readily deprotonated by a mild or strong base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase, allowing for a clean separation. The pure acid is then recovered by re-acidifying the aqueous layer, causing it to precipitate.[5][10]

Detailed Step-by-Step Protocol
  • Dissolution: Dissolve the crude 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Basification & Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Expert note: NaHCO₃ is a weak base, providing selectivity for carboxylic acids over any potentially present, more weakly acidic impurities like phenols.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Allow the layers to separate completely. The deprotonated target compound is now in the upper aqueous layer as its sodium salt.

    • Drain the lower organic layer (containing neutral impurities) and set it aside.

    • Perform a second extraction on the organic layer with a fresh portion of NaHCO₃ solution to maximize recovery. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trace neutral impurities that may have been carried over. Discard this organic wash.

  • Acidification & Precipitation:

    • Transfer the aqueous solution to a beaker and place it in an ice bath to cool.

    • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper).

    • A white precipitate of the purified 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid will form.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water to remove any inorganic salts.

    • Dry the purified product under vacuum at 40-50°C to a constant weight.

Acid_Base_Extraction cluster_0 Separatory Funnel Organic_Phase Organic Layer (Ethyl Acetate) + Crude Product + Neutral Impurities Aqueous_Phase Aqueous Layer (Water) + Sodium Carboxylate Salt (Product) + Ionic Impurities Acidify Acidify Aqueous Layer with HCl (pH 2-3) Aqueous_Phase->Acidify Start Crude Product in Ethyl Acetate Add_Base Add aq. NaHCO₃ & Shake Start->Add_Base Separate Separate Layers Add_Base->Separate Separate->Aqueous_Phase Waste Organic Layer with Neutral Impurities Separate->Waste Filter Filter & Dry Solid Acidify->Filter End Pure Product Filter->End

Figure 2: Workflow for purification by acid-base extraction.

Protocol 2: Purification by Recrystallization

Scientific Principle

Recrystallization refines compounds based on their differential solubility in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). As the saturated hot solution cools, the solubility decreases, forcing the desired compound to form a crystalline lattice, excluding impurities which remain in the "mother liquor". Several patents for related bromonicotinic acids specify recrystallization from alcohols like ethanol or isopropanol.[11]

Detailed Step-by-Step Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product from Protocol 1 in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate/heptane mixture). The ideal solvent will show poor solubility at room temperature but high solubility upon heating.

  • Dissolution: Place the material to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Expert note: Use the minimum amount of hot solvent necessary to create a saturated solution; excess solvent will reduce yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and colored impurities.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Protocol 3: High-Purity Polishing with Preparative HPLC

Scientific Principle

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a mobile phase.[12] For a nicotinic acid derivative, a reverse-phase method is ideal. By scaling up an analytical method to a preparative scale, structurally similar impurities can be effectively removed to achieve purities exceeding 99.5%. The use of an acidic modifier (e.g., formic acid) in the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and more efficient separation.

Detailed Step-by-Step Protocol
  • Analytical Method Development: First, develop a robust analytical HPLC method to resolve the target compound from all impurities.

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and 260 nm.[13]

  • Scale-Up: Scale the analytical method to a preparative column (e.g., C18, 10 µm, 30 x 250 mm). Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the material (post-extraction or recrystallization) in a minimal amount of a strong solvent like DMSO or DMF, then dilute with the mobile phase to prevent sample crashing on the column. Filter the sample through a 0.45 µm filter.

  • Purification Run: Inject the sample onto the equilibrated preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal.

  • Post-Run Processing:

    • Combine the pure fractions and confirm their purity by analytical HPLC.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Purity Assessment and Validation

The success of any purification protocol must be validated. A combination of analytical techniques provides a comprehensive assessment of purity and confirms the compound's identity.

  • Analytical HPLC-UV: This is the primary tool for quantifying purity. The peak area of the target compound is compared to the total area of all peaks in the chromatogram.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the product by providing its molecular weight. It is exceptionally sensitive for detecting trace-level impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the purified compound.

Comparative Summary of Purification Techniques
TechniqueTypical PurityTypical YieldThroughputKey Advantage
Acid-Base Extraction 90-98%>85%HighExcellent for bulk removal of neutral/basic impurities.
Recrystallization 98-99.5%70-90%MediumCost-effective; yields a stable crystalline solid.
Preparative HPLC >99.5%60-85%LowUnmatched for removing structurally similar impurities.

Conclusion

The purification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a multi-faceted process where the optimal strategy depends on the specific requirements of scale and final purity. For bulk purification, acid-base extraction offers a rapid and efficient method to significantly enhance purity. This can be followed by recrystallization to obtain a high-quality crystalline solid suitable for many applications. For instances requiring the highest possible purity, such as for reference standards or late-stage pharmaceutical development, preparative HPLC serves as an indispensable polishing step. By understanding the chemical principles behind each technique, researchers can confidently produce this key intermediate with the purity and quality required for successful drug development.

References

  • Process for preparing 5-bromonicotinic acid.
  • Process for preparing 5-bromonicotinic acid.
  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. LookChem. [Link]

  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies. [Link]

  • Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central, National Institutes of Health. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Chromatography Online. [Link]

  • Purification of nicotinamide.
  • Nicotinic acid. Organic Syntheses. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • The chemistry of the vitamin B3 metabolome. PubMed Central, National Institutes of Health. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed, National Institutes of Health. [Link]

  • 5-Bromonicotinic acid. PubChem, National Institutes of Health. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Nicotinic acid. Wikipedia. [Link]

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Application

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Abstract This document provides a comprehensive guide and a detailed experimental protocol for the structural characterization and quantification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid using High-Performance Liq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the structural characterization and quantification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology leverages Electrospray Ionization (ESI) for efficient ion generation and Collision-Induced Dissociation (CID) for characteristic fragmentation, ensuring high specificity and sensitivity. This application note is designed to serve as a practical resource for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences, offering insights into method development, data interpretation, and the rationale behind key experimental parameters.

Introduction and Scientific Context

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a substituted pyridinecarboxylic acid derivative.[1] Its structure, featuring a brominated nicotinic acid core functionalized with a cyclopropylmethoxy group, suggests its potential utility as a key intermediate or building block in the synthesis of pharmacologically active compounds. The precise characterization and quantification of such molecules are paramount in drug discovery and development to ensure purity, stability, and to understand metabolic fate.

Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), is an indispensable tool for this purpose.[2] It offers unparalleled sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio (m/z) and unique fragmentation patterns. This guide details a robust LC-MS/MS method, explaining the causal relationships between molecular structure, ionization behavior, and fragmentation, thereby providing a self-validating analytical system.

Physicochemical Properties and Expected Ionization Behavior

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₃[3][4]
Molecular Weight 272.10 g/mol [3][4]
Appearance Likely a white powder or solid[5][6]
Isotopic Signature Contains Bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%)[7]

Rationale for Ionization Choice (ESI+): The structure of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid contains two key sites amenable to protonation: the nitrogen atom of the pyridine ring and the carboxylic acid group. Electrospray Ionization (ESI) in the positive ion mode is the chosen technique as it is highly effective for polar molecules and readily generates protonated molecular ions, [M+H]⁺, in the gas phase.[8][9] The acidic mobile phase (containing formic acid) facilitates this protonation, ensuring a strong signal for the precursor ion.

Experimental Workflow: An Overview

The analytical process follows a logical sequence from sample preparation to data acquisition and interpretation. This workflow is designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock 1. Prepare Stock Solution (Analyte in Methanol) prep_cal 2. Create Calibration Curve (Serial Dilution) prep_stock->prep_cal prep_sample 3. Prepare Analytical Sample (Dilute in Mobile Phase A) prep_cal->prep_sample lc_sep 4. HPLC Separation (Reversed-Phase C18) prep_sample->lc_sep ms_ion 5. ESI Ionization (Positive Mode) lc_sep->ms_ion ms_select 6. Precursor Selection (Q1: m/z 272.0/274.0) ms_ion->ms_select ms_frag 7. Collision-Induced Dissociation (Q2: CID with N₂) ms_select->ms_frag ms_detect 8. Fragment Detection (Q3: Product Ion Scan) ms_frag->ms_detect data_acq 9. Data Acquisition (Full Scan & SRM) ms_detect->data_acq data_int 10. Interpretation & Quantification

Caption: Overall experimental workflow for the LC-MS/MS analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Analyte: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (≥98% purity)

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and deionized Water.

  • Additive: Formic Acid (LC-MS grade, ≥99%).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol. This serves as the primary stock solution.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Perform serial dilutions of the working stock solution using a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Analytical Sample: For analysis of a pure standard, dilute the working stock solution to an appropriate concentration (e.g., 100 ng/mL) with the initial mobile phase conditions (95% Mobile Phase A).

Self-Validation Insight: Preparing standards in a solvent composition similar to the initial mobile phase prevents peak distortion and ensures consistent chromatography.

HPLC Method Protocol
ParameterRecommended SettingRationale
Instrument Agilent 1100/1200 Series or equivalentWidely available and robust systems for routine analysis.[8]
Column Reversed-Phase C18 (e.g., Gemini C18, 2.1 x 50 mm, 3 µm)Provides excellent retention and peak shape for polar aromatic acids.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures protonation of the analyte for ESI+ and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 30 °CProvides stable retention times and improves reproducibility.
Injection Vol. 5 µLA small volume minimizes potential column overload.
Gradient 5% B to 95% B over 8 min; hold for 2 min; return to 5% B over 1 min; equilibrate for 4 min.A gradient elution is necessary to elute the analyte with good peak shape and to clean the column of any potential late-eluting impurities.[9]
Mass Spectrometry Method Protocol
ParameterRecommended SettingRationale
Instrument Triple Quadrupole (e.g., AB Sciex API 2000) or Q-TOF MSProvides the capability for both qualitative (product ion scan) and quantitative (SRM) analysis.[9]
Ionization Mode ESI PositiveAs justified in Section 2, this mode is optimal for protonating the basic pyridine nitrogen.[8]
Capillary Voltage +4500 VOptimizes the electrospray process for efficient ion formation.
Source Temp. 400 °CFacilitates desolvation of the ESI droplets to release gas-phase ions.
Scan Type 1 Full Scan (Q1 Scan)To identify the [M+H]⁺ precursor ion. Scan range m/z 100-400.
Scan Type 2 Product Ion ScanTo identify characteristic fragments by isolating the precursor ion (m/z 272.0 and 274.0) in Q1 and scanning for fragments in Q3.
Scan Type 3 Selected Reaction Monitoring (SRM)For quantification, monitoring specific precursor-to-product ion transitions.
Collision Gas NitrogenUsed as the inert gas for Collision-Induced Dissociation (CID) in Q2.
Collision Energy 15-35 eV (Requires optimization)The energy must be optimized to achieve efficient fragmentation of the precursor ion into the desired product ions.

Expected Results and Data Interpretation

Precursor Ion Identification

The most critical step in the analysis is identifying the correct precursor ion. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the protonated molecule [M+H]⁺ will manifest as a pair of peaks of nearly equal intensity, separated by 2 Da.[7]

Ion SpeciesCalculated m/z (for ⁷⁹Br)Calculated m/z (for ⁸¹Br)Expected Observation
[M+H]⁺ 271.99 + 1.01 = 272.0 273.99 + 1.01 = 274.0 A characteristic 1:1 isotopic doublet at m/z 272.0 and 274.0.
Fragmentation Pathway and Structural Elucidation

Collision-Induced Dissociation (CID) of the precursor ion provides structural information. The bonds adjacent to functional groups and charge centers are most susceptible to cleavage.[11]

G cluster_frags Primary Fragments cluster_srm Potential SRM Transitions parent [M+H]⁺ m/z 272.0 / 274.0 frag1 Loss of CO₂ [M+H - 44]⁺ m/z 228.0 / 230.0 parent->frag1 - CO₂ frag2 Loss of Cyclopropylmethanol [M+H - 72]⁺ m/z 200.0 / 202.0 parent->frag2 - C₄H₈O frag3 Loss of C₄H₇ (Cyclopropylmethyl radical) [M+H - 55]⁺ m/z 217.0 / 219.0 parent->frag3 - C₄H₇• srm1 272.0 → 228.0 (Quantifier) srm2 272.0 → 200.0 (Qualifier)

Caption: Proposed fragmentation pathway and potential SRM transitions.

  • Loss of Carbon Dioxide (CO₂): Decarboxylation is a highly characteristic fragmentation pathway for protonated carboxylic acids.[12] This results in a neutral loss of 44 Da, producing a significant fragment at m/z 228.0 / 230.0. This is often the most stable and abundant fragment, making it an excellent choice for a quantifier ion in SRM experiments.

  • Cleavage of the Ether Bond: The ether linkage can cleave, leading to the loss of a neutral cyclopropylmethanol molecule (72 Da), yielding an ion at m/z 200.0 / 202.0.

  • Loss of the Cyclopropylmethyl Group: Homolytic or heterolytic cleavage can also result in the loss of the cyclopropylmethyl moiety (55 Da), producing a fragment at m/z 217.0 / 219.0.

Quantitative Analysis (SRM)

For accurate quantification, Selected Reaction Monitoring (SRM) is employed. This involves selecting the precursor ion in Q1, fragmenting it in Q2, and monitoring a specific product ion in Q3. This process dramatically enhances the signal-to-noise ratio by filtering out chemical background.

ParameterSettingRationale
Quantifier Transition 272.0 → 228.0Typically the most intense and stable fragment, providing the best quantitative response.
Qualifier Transition 272.0 → 200.0A second transition used for confirmation. The ratio of qualifier to quantifier should be constant across all standards and samples.

Conclusion

This application note presents a detailed and scientifically grounded protocol for the analysis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid by HPLC-MS/MS. By leveraging ESI+ for ionization and a systematic approach to CID fragmentation analysis, this method provides definitive structural confirmation and a robust platform for sensitive quantification. The described workflow, from sample preparation to data interpretation, is designed to be a self-validating system, providing researchers with a reliable tool for their analytical needs in pharmaceutical and chemical research. The principles and protocols outlined herein can be readily adapted to similar substituted nicotinic acid derivatives.

References

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. Available at: [Link]

  • 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard. IndiaMART. Available at: [Link]

  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS#: 912454-38-7. ChemWhat. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Available at: [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC - NIH. Available at: [Link]

  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Elissia Franklin, PhD. Available at: [Link]

  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex. Available at: [Link]

  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. LookChem. Available at: [Link]

  • Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. ACS Publications. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. Available at: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]

  • Nicotinic acid. Exposome-Explorer - IARC. Available at: [Link]

  • Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. Available at: [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies of 5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid in Murine Models

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for conducting in vivo studies in mice with the novel compound, 5-Br...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for conducting in vivo studies in mice with the novel compound, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. As a derivative of nicotinic acid, this compound is hypothesized to be a potent agonist of the G protein-coupled receptor 109A (GPR109A), offering potential therapeutic applications in metabolic and inflammatory diseases. These notes are designed to be a practical resource, blending established methodologies with the scientific rationale necessary for robust and reproducible experimental design.

I. Introduction and Scientific Rationale

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a structural analog of nicotinic acid (niacin), a well-characterized lipid-modifying agent.[1][2] Nicotinic acid exerts its therapeutic effects primarily through the activation of GPR109A (also known as hydroxycarboxylic acid receptor 2 or HCA2), which is expressed in adipocytes and various immune cells, including macrophages.[3][4][5] Activation of GPR109A leads to a cascade of downstream effects, including the inhibition of adenylate cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of inflammatory and metabolic pathways.[6]

The structural modifications in 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, specifically the bromo and cyclopropylmethoxy substitutions, are anticipated to enhance its potency, selectivity, and pharmacokinetic profile compared to the parent compound. These modifications may lead to improved efficacy and a reduction in the undesirable side effects associated with high doses of nicotinic acid, such as flushing.[1]

Given the established role of GPR109A in lipid metabolism and inflammation, in vivo studies in murine models are essential to elucidate the therapeutic potential of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.[4][5] The primary objectives of such studies would be to assess its efficacy in relevant disease models, determine its pharmacokinetic and pharmacodynamic properties, and establish a preliminary safety profile.

II. Proposed In Vivo Application: Dyslipidemia and Atherosclerosis Mouse Model

A well-established and clinically relevant application for a novel nicotinic acid derivative is in the context of dyslipidemia and atherosclerosis.[7] Murine models that mimic human hyperlipidemia are instrumental in the preclinical evaluation of lipid-lowering therapies.[8][9][10]

Scientific Justification

Nicotinic acid is known to favorably modulate lipid profiles by decreasing low-density lipoprotein (LDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[3][11] Furthermore, studies have demonstrated that the anti-atherosclerotic effects of nicotinic acid can be independent of its lipid-modifying properties and are mediated through GPR109A on immune cells, leading to reduced inflammation within atherosclerotic plaques.[4] Therefore, a diet-induced hyperlipidemia and atherosclerosis mouse model provides an excellent platform to evaluate the dual lipid-modifying and anti-inflammatory potential of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

III. Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for an in vivo efficacy study of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in a diet-induced mouse model of hyperlipidemia and atherosclerosis.

A. Compound Formulation

The proper formulation of the test compound is critical for ensuring accurate and consistent dosing.

Protocol 1: Formulation of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid for Oral Gavage

  • Solubility Testing: Initially, determine the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% carboxymethylcellulose [CMC], polyethylene glycol 400 [PEG400]).

  • Vehicle Selection: For oral administration, a suspension in 0.5% CMC in sterile water is a common and generally well-tolerated vehicle.

  • Preparation of Dosing Solution (Example for a 10 mg/kg dose):

    • Calculate the total amount of compound needed based on the number of animals, their average weight, the dose, and the dosing volume (typically 10 mL/kg for mice).[12]

    • Weigh the required amount of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

    • Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring continuously until a homogenous suspension is formed.

    • Gradually add the weighed compound to the vehicle while vortexing or sonicating to ensure a uniform suspension.

    • Prepare fresh dosing solutions daily to ensure stability.

B. Animal Model and Study Design

Animal Model: C57BL/6J mice are a commonly used strain for inducing diet-related hyperlipidemia and atherosclerosis.[7] Alternatively, genetically modified models such as ApoE-/- or LDLR-/- mice, which are more susceptible to atherosclerosis, can be used for more accelerated and robust disease development.[7][8]

Study Design Table:

Group Treatment Number of Animals (n) Dosage Route of Administration Frequency
1Vehicle Control100 mg/kgOral GavageDaily
2Low Dose10X mg/kgOral GavageDaily
3Mid Dose10Y mg/kgOral GavageDaily
4High Dose10Z mg/kgOral GavageDaily
5Positive Control (e.g., Nicotinic Acid)10A mg/kgOral GavageDaily

Dosages (X, Y, Z, A) should be determined based on preliminary in vitro potency data and/or pilot in vivo tolerability studies.

Experimental Workflow Diagram:

G cluster_0 Phase 1: Acclimatization & Diet Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis acclimatization Acclimatization (1 week) diet_induction High-Fat Diet Induction (8-12 weeks) acclimatization->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization treatment Daily Dosing (4-8 weeks) randomization->treatment monitoring Weekly Body Weight & Food Intake treatment->monitoring blood_collection Terminal Blood Collection (Cardiac Puncture) treatment->blood_collection tissue_harvesting Tissue Harvesting (Aorta, Liver) treatment->tissue_harvesting analysis Biochemical & Histological Analysis blood_collection->analysis tissue_harvesting->analysis

Caption: Experimental workflow for in vivo efficacy testing.

C. Administration of the Compound

Protocol 2: Oral Gavage in Mice [12][13][14][15]

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle (typically 20-22 gauge for adult mice).[12] Gently insert the needle into the mouth and advance it along the roof of the mouth until it passes into the esophagus. The mouse should swallow the tube. Do not force the needle if resistance is met.

  • Compound Administration: Slowly administer the prepared formulation.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure.

Alternative Administration Route: Intraperitoneal (IP) injection can also be considered.[16][17][18][19][20][21] However, oral gavage is often preferred for preclinical studies of orally administered drugs to assess bioavailability and first-pass metabolism.

D. Endpoint Analysis

1. Biochemical Analysis of Plasma Lipids:

  • At the end of the study, collect blood via cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood to separate the plasma.

  • Analyze plasma for:

    • Total Cholesterol (TC)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

    • Triglycerides (TG)

  • Commercial assay kits are readily available for these measurements.

2. Histological Analysis of Atherosclerosis:

  • Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Carefully dissect the aorta from the arch to the iliac bifurcation.

  • Clean the aorta of surrounding adipose and connective tissue.

  • En face analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the lesion area as a percentage of the total aortic surface area.

  • Aortic root analysis: Embed the proximal aorta in OCT medium, cryosection, and stain with Oil Red O and hematoxylin. This allows for more detailed morphological analysis of the plaques.

3. Gene Expression Analysis (Optional):

  • Harvest the liver and/or peritoneal macrophages.

  • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FAS, ACC) and inflammation (e.g., TNF-α, IL-6, MCP-1). This can provide mechanistic insights into the compound's action.

IV. Mechanistic Insights: The GPR109A Signaling Pathway

Understanding the underlying mechanism of action is crucial for interpreting the in vivo data. The following diagram illustrates the proposed signaling pathway for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Signaling Pathway Diagram:

G cluster_adipocyte In Adipocytes cluster_macrophage In Macrophages compound 5-Bromo-6-(cyclopropylmethoxy) nicotinic acid receptor GPR109A (HCA2) Receptor compound->receptor gi_protein Gi Protein Activation receptor->gi_protein cholesterol_efflux ↑ Cholesterol Efflux (ABCG1) receptor->cholesterol_efflux Gβγ-mediated? adenylate_cyclase Inhibition of Adenylate Cyclase gi_protein->adenylate_cyclase camp ↓ cAMP Levels adenylate_cyclase->camp lipolysis ↓ Lipolysis camp->lipolysis inflammation ↓ Pro-inflammatory Cytokine Production camp->inflammation ffa ↓ Free Fatty Acid Release lipolysis->ffa

Caption: Proposed signaling pathway of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

V. Trustworthiness and Self-Validation

To ensure the integrity of the study, the following controls and validation steps are essential:

  • Vehicle Control Group: This group is crucial to account for any effects of the vehicle or the gavage procedure itself.

  • Positive Control Group: Including a well-characterized compound like nicotinic acid allows for the validation of the experimental model and provides a benchmark for the efficacy of the test compound.

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the administration of compounds and the analysis of endpoints should be performed in a blinded manner to avoid bias.

  • Power Analysis: Perform a power analysis during the study design phase to determine the appropriate number of animals per group to achieve statistically significant results.

  • Monitoring of Animal Health: Regularly monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.

VI. Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in a murine model of dyslipidemia and atherosclerosis. By leveraging the extensive knowledge of nicotinic acid's mechanism of action and employing rigorous experimental design, researchers can effectively assess the therapeutic potential of this novel compound. Careful attention to detail in compound formulation, animal handling, and endpoint analysis will be paramount for generating high-quality, reproducible data to guide further drug development efforts.

References

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). Vertex AI Search.
  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (n.d.). NIH.
  • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2025). YouTube.
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed Central.
  • Basic Subcellular Mechanisms. (2016). UAMS Research and Innovation.
  • Nicotinic acid and its derivatives: a short survey. (n.d.). PubMed.
  • Nicotinic acid promotes sleep through prostaglandin synthesis in mice. (2019). PubMed - NIH.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services.
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). PubMed.
  • Nicotinamide Pharmacokinetics in Humans and Mice: A Comparative Assessment and the Implications for Radiotherapy. (n.d.). PubMed.
  • GPR109A and Vascular Inflammation. (n.d.). PMC - NIH.
  • Hyperlipidaemia and cardioprotection: Animal models for translational studies. (n.d.). PMC.
  • Mechanism of action of niacin. (2008). PubMed.
  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate.
  • SOP: Mouse Oral Gavage. (2017). Virginia Tech.
  • SOP: Mouse Intraperitoneal Injection. (2017). Research and Innovation | Virginia Tech.
  • Nicotinic acid. (n.d.). Wikipedia.
  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate.
  • The influence of niacin and nicotinamide on in vivo carcinogenesis. (n.d.). PubMed - NIH.
  • Metabolism and Receptor Mechanisms of Niacin Action. (2023). Vertex AI Search.
  • Animal Model Screening for Hyperlipidemic ICR Mice. (n.d.). MDPI.
  • Mouse Handling & Techniques. (n.d.). UNC Research.
  • New Imaging Technique in Mouse Study Sheds Light on Popular Supplement's Potential Role in Cancer Progression. (2022). Technology Networks.
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (n.d.). Cancer Research - AACR Journals.
  • Hyperlipidemia/Atherosclerosis Mouse Models. (n.d.). Biocytogen.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). NIH.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate.
  • Animal Models of Hyperlipidemia: An Overview. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (n.d.). PMC - PubMed Central.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021). wsu iacuc.
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  • Dyslipidemia and Atherosclerosis Mouse Models. (n.d.). Charles River Laboratories.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). Vertex AI Search.
  • Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. (2025). ResearchGate.
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  • Intraperitoneal Injection in an Adult Mouse V.1. (2020). Protocols.io.
  • LAB_021 Oral Gavage in Mice and Rats. (2021). Research support.

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Application

Application Note: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a GPR109A Probe

This Application Note and Protocol Guide details the use of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a high-affinity chemical probe for the GPR109A (HCAR2) receptor. Introduction & Target Validation 5-Bromo-6-(cyc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a high-affinity chemical probe for the GPR109A (HCAR2) receptor.

Introduction & Target Validation

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7) is a potent, synthetic agonist of GPR109A (also known as HCAR2 or HM74A ), a G_i/o-coupled G-protein coupled receptor.

Unlike the endogenous ligand D-β-hydroxybutyrate (low potency) or the drug Niacin (Nicotinic Acid, which causes cutaneous flushing), this probe is often used in research to dissect the specific pharmacological signaling of GPR109A without the interference of off-target effects common to high-dose niacin. It serves as a critical tool for studying anti-inflammatory signaling in macrophages and anti-lipolytic pathways in adipocytes.

Key Mechanistic Insights[1]
  • Target: GPR109A (HCAR2).[1]

  • Downstream Effects:

    • Adipocytes: Reduced PKA activity

      
       Inhibition of Hormone Sensitive Lipase (HSL) 
      
      
      
      Decreased plasma Free Fatty Acids (FFA).
    • Immune Cells (Macrophages/Monocytes): Inhibition of NF-

      
      B signaling 
      
      
      
      Reduced secretion of pro-inflammatory cytokines (TNF-
      
      
      , IL-6, MCP-1).

Chemical Properties & Handling

PropertySpecification
Chemical Name 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid
CAS Number 912454-38-7
Molecular Formula C

H

BrNO

Molecular Weight 272.10 g/mol
Solubility Soluble in DMSO (>25 mg/mL). Sparingly soluble in water (pH dependent).
Appearance White to off-white solid
Storage Powder: -20°C (2 years). DMSO Stock: -80°C (6 months).
Solubilization Protocol
  • Stock Solution (100 mM): Dissolve 27.2 mg of the compound in 1 mL of anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute the stock solution into aqueous buffer (e.g., PBS or cell culture media) immediately prior to use.

    • Note: The compound contains a carboxylic acid group.[2] If precipitation occurs in aqueous media, adjust pH to 7.4 using dilute NaOH. Keep final DMSO concentration <0.1% to avoid solvent toxicity.

Signaling Pathway Visualization

The following diagram illustrates the GPR109A signaling cascade triggered by 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

GPR109A_Signaling cluster_cell Intracellular Signaling Probe 5-Bromo-6-(cyclopropylmethoxy) nicotinic acid GPR109A GPR109A (HCAR2) (Gi-Coupled GPCR) Probe->GPR109A Agonism Gi Gαi Subunit GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Pathway Gi->NFkB Inhibits cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation HSL Hormone Sensitive Lipase (p-HSL) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Suppresses

Caption: GPR109A activation by the probe inhibits Adenylyl Cyclase, reducing cAMP and suppressing lipolysis (adipocytes) and inflammation (macrophages).

Experimental Protocols

Application 1: In Vitro cAMP Suppression Assay (Functional Validation)

Objective: To verify GPR109A agonism by measuring the reduction of forskolin-stimulated cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (or primary adipocytes).

  • Forskolin (10 µM final).

  • cAMP detection kit (e.g., HTRF or LANCE Ultra).

  • Probe: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.[3][4]

Protocol:

  • Cell Seeding: Seed GPR109A-HEK293 cells in 384-well plates (5,000 cells/well) in low-serum media. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the probe in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

    • Range: 1 nM to 10 µM (half-log dilutions).

  • Stimulation:

    • Add the probe dilutions to the cells.

    • Immediately add Forskolin (10 µM) to all wells (except negative control).

    • Rationale: Forskolin artificially raises cAMP; the GPR109A agonist will counteract this via G_ai signaling.

  • Incubation: Incubate for 30–45 minutes at RT.

  • Detection: Add cAMP detection reagents (Eu-cryptate antibody + d2-labeled cAMP) per kit instructions. Read FRET signal after 1 hour.

  • Analysis: Plot FRET ratio vs. log[Probe]. Calculate IC50 (concentration inhibiting 50% of forskolin response).

    • Expected Result: A sigmoidal dose-response curve showing cAMP suppression with an IC50 in the nanomolar range (typically <100 nM).

Application 2: In Vivo Anti-Lipolytic Assay (Mouse)

Objective: To assess the acute reduction of plasma Free Fatty Acids (FFA) in mice.

Protocol:

  • Animals: C57BL/6 mice (fasted for 6–12 hours to elevate baseline FFA).

  • Dosing:

    • Vehicle Group: 0.5% Methylcellulose/0.1% Tween-80.

    • Treatment Group: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid at 10–30 mg/kg (PO - Oral Gavage).

    • Positive Control: Niacin (30 mg/kg).

  • Blood Sampling: Collect tail vein blood at T = 0, 15, 30, 60, and 120 minutes post-dose.

  • Analysis: Measure plasma FFA levels using a colorimetric enzymatic kit (e.g., Wako NEFA kit).

  • Result Interpretation:

    • The probe should cause a rapid, transient decrease in plasma FFA (nadir usually at 15–30 min) followed by a "rebound" effect, characteristic of GPR109A agonists.

References

  • Röver, S. et al. (2013).[5] "Agonists of the Nicotinic Acid Receptor GPR109A (HM74A/PUMA-G): Discovery of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid." Journal of Medicinal Chemistry, 56(24), 9874–9896.[5]

  • Tunaru, S. et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 27(7), 384-390.

  • Hanson, J. et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A-dependent triggering of COX-2 and PGD2 production in mice." Journal of Clinical Investigation, 120(8), 2910–2919.

Sources

Method

Application Notes &amp; Protocols: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in Drug Discovery

Abstract This guide provides a comprehensive strategic framework for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a novel starting poin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive strategic framework for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a novel starting point in drug discovery campaigns. While specific biological activity for this molecule is not yet publicly documented, its structure embodies a potent combination of a privileged medicinal chemistry scaffold and strategic functional groups. We will dissect the rationale behind its design and provide a logical, field-proven workflow for target identification, hit validation, and lead optimization. This document furnishes detailed, step-by-step protocols for key biochemical and cell-based assays, explains the causality behind experimental choices, and offers insights into leveraging the molecule's unique chemical features for developing potent and selective therapeutic candidates.

Introduction: Deconstructing a Privileged Scaffold for Novel Discovery

The success of a small molecule drug discovery program often hinges on the quality of the initial chemical matter. The compound 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid represents a highly promising, yet uncharacterized, starting point. Its design incorporates three key features that warrant a systematic investigation of its biological potential.

The Nicotinate Core: A Biologically Validated Scaffold

The nicotinic acid (or pyridine-3-carboxylic acid) core is a quintessential "privileged scaffold" in medicinal chemistry.[1] As a form of Vitamin B3, its derivatives are fundamental to central metabolic pathways.[2] Beyond its physiological role, the scaffold is present in numerous therapeutics. The parent molecule, nicotinic acid (niacin), is a well-known dyslipidemic agent that raises HDL cholesterol levels, with its effects being partly mediated by the G-protein coupled receptor (GPCR), GPR109A.[3][4][5] Derivatives of this core have demonstrated a vast range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anti-cancer effects, making it a fertile ground for discovering new medicines.[6][7][8]

Strategic Substituents: Designing for Success

The true potential of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid lies in its specific substitution pattern, which provides both a tool for probing biological activity and a pathway for rapid optimization.

  • The 5-Bromo 'Handle': The bromine atom at the 5-position is a versatile synthetic handle. It is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[9][10] This allows for the rapid and systematic synthesis of a library of analogues, where the bromine is replaced with a diverse array of chemical groups. This is the cornerstone of an effective structure-activity relationship (SAR) study, enabling chemists to precisely tune the compound's properties to maximize potency and selectivity for a chosen biological target.

  • The 6-Cyclopropylmethoxy 'Shield': The cyclopropyl group is a powerful tool in modern medicinal chemistry, often used to enhance a molecule's drug-like properties.[11] Its rigid structure can help lock in a favorable binding conformation. Critically, alkyl groups in this position on a pyridine ring are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance. The cyclopropyl group's high C-H bond dissociation energy makes it a poor substrate for CYPs, effectively "shielding" the molecule from this metabolic pathway.[12][13] This modification is a deliberate design choice to increase metabolic stability, prolong the compound's half-life, and improve its overall pharmacokinetic profile.[14]

Hypothesized Target Classes

Given the prevalence of nicotinic acid derivatives as modulators of cell signaling pathways, two high-priority target classes for initial screening are:

  • G-Protein Coupled Receptors (GPCRs): Based on the activity of nicotinic acid itself on GPR109A, it is plausible that this substituted analogue could interact with other members of this large, druggable receptor family.[3]

  • Kinases: The pyridine core is a common feature in many kinase inhibitors. Screening against a broad kinase panel is a logical step to uncover potential anti-proliferative or anti-inflammatory activity.

A Strategic Workflow for Target ID and Hit Validation

The following workflow provides a systematic and efficient path from initial broad screening to confirmed, actionable hits. This process ensures that resources are focused on the most promising biological targets and that initial findings are robust and reproducible.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: MoA & Selectivity Compound 5-Bromo-6-(cyclopropylmethoxy) nicotinic acid GPCR_Screen Broad Panel GPCR Screen (Functional Assay) Compound->GPCR_Screen Kinase_Screen Broad Panel Kinase Screen (Biochemical Assay) Compound->Kinase_Screen Hits Primary Hits GPCR_Screen->Hits Identifies Activity Kinase_Screen->Hits Identifies Activity Dose_Response Dose-Response Assay (IC50 / EC50 Determination) Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Hits->Dose_Response Validate & Quantify Binding_Assay Ligand Binding Assay (Determine Ki) Confirmed_Hits->Binding_Assay Functional_Assay Functional Antagonist Assay (Determine MoA) Confirmed_Hits->Functional_Assay Selectivity Selectivity Profiling (Against Related Targets) Binding_Assay->Selectivity Functional_Assay->Selectivity Validated_Target Validated Target Ready for Lead Op Selectivity->Validated_Target

Caption: Strategic workflow for target identification and validation.

Protocol 1: Primary Screening - Broad Panel GPCR Functional Assay

Objective: To identify potential GPCR targets by screening the compound against a large, diverse panel of receptors in a functional, cell-based format. This protocol describes a calcium flux assay, suitable for GPCRs that signal through the Gq pathway. Similar assays exist for Gs (cAMP accumulation) and Gi (cAMP inhibition) pathways.[15]

Causality: A functional assay is chosen for primary screening because it detects a downstream biological response, immediately confirming that the compound's interaction with the receptor has a cellular consequence. This is more informative than a simple binding assay at this early stage.

Methodology:

  • Cell Plating: Plate cells engineered to stably express a specific GPCR of interest (e.g., from a panel of >150 available cell lines) into a 384-well, black-walled, clear-bottom microplate.[16] Culture overnight to allow for adherence.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition: Prepare a 10 mM stock solution of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in DMSO. Serially dilute to create a working solution. Add the compound to the assay plate to achieve a final screening concentration (typically 1-10 µM).

  • Signal Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Injection & Reading: For antagonist mode screening, inject a known agonist for the specific GPCR at a concentration that elicits ~80% of the maximal response (EC80). Immediately begin measuring fluorescence intensity every 1-2 seconds for 1-3 minutes.

  • Data Analysis: A "hit" is identified if the compound significantly reduces the agonist-induced fluorescence signal compared to DMSO-treated controls.

Protocol 2: Primary Screening - Broad Panel Biochemical Kinase Assay

Objective: To identify potential kinase targets by measuring the compound's ability to inhibit the enzymatic activity of a large panel of purified kinases. The ADP-Glo™ assay is a robust, universal method.[17]

Causality: This biochemical assay directly measures the catalytic function of the kinase: the conversion of ATP to ADP.[18] Its universality allows for consistent comparison across hundreds of different kinases in a single screening run.

Methodology:

  • Assay Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide), and the test compound (typically at 1-10 µM final concentration) in kinase assay buffer.

  • Reaction Initiation: Add ATP to the wells to start the kinase reaction. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for that specific kinase to ensure sensitive detection of competitive inhibitors.[19] Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP generated by the kinase back into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Data Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: A low luminescence signal indicates that less ADP was produced, meaning the kinase was inhibited. A "hit" is a compound that causes a significant reduction in signal compared to DMSO controls.

Protocol 3: Hit Confirmation - Dose-Response and Potency (IC₅₀) Determination

Objective: To confirm the activity of a "hit" from the primary screen and quantify its potency by generating a concentration-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Causality: A single-point screen is prone to false positives. A full dose-response curve validates that the observed inhibitory effect is real, concentration-dependent, and allows for the quantitative comparison of different compounds.[20]

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the relevant assay (e.g., the kinase or GPCR assay from which the hit was identified) using the serial dilution of the compound. Include positive (no inhibitor) and negative (no enzyme/agonist) controls.

  • Data Normalization: Normalize the data. Set the average of the positive controls (e.g., DMSO only) to 100% activity and the average of the negative controls to 0% activity.

  • Curve Fitting: Plot the normalized % activity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response model) using graphing software (e.g., GraphPad Prism).

  • IC₅₀ Calculation: The IC₅₀ is the concentration of the compound that produces 50% inhibition of the biological response.

ParameterDescription
Top The maximum response plateau (should be ~100%).
Bottom The minimum response plateau (should be ~0%).
HillSlope The steepness of the curve.
IC₅₀ The concentration at the inflection point of the curve.
Protocol 4: Mechanism of Action - GPCR Radioligand Binding Assay

Objective: For a confirmed GPCR hit, this assay determines if the compound directly competes with a known ligand for binding to the receptor and quantifies its binding affinity (Kᵢ).

Causality: A functional assay shows an effect but doesn't prove the compound binds directly to the target receptor. A binding assay provides this evidence.[21] Using a radiolabeled ligand allows for highly sensitive and direct measurement of this competitive interaction.

Methodology:

  • Membrane Preparation: Use commercially available prepared cell membranes from cells overexpressing the target GPCR, or prepare them in-house.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand specific for the receptor (e.g., ³H-agonist), and a serial dilution of the test compound.

  • Incubation: Incubate the plate for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation: Separate the bound radioligand from the unbound by rapidly filtering the contents of the plate through the filter membrane and washing with ice-cold buffer. The membranes (and anything bound to them) are trapped on the filter.

  • Signal Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound. The test compound will displace the radioligand, reducing the signal. Calculate the IC₅₀ from a dose-response curve and then convert it to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Lead Optimization Strategy

Once a validated hit with a confirmed mechanism of action is identified, the focus shifts to medicinal chemistry and ADME profiling to improve its properties.

Structure-Activity Relationship (SAR) via Suzuki-Miyaura Coupling

Objective: To systematically explore how different chemical groups at the 5-position affect biological activity, using the bromine atom as a synthetic anchor.

Causality: The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[9] It is highly tolerant of various functional groups, making it ideal for rapidly creating a diverse library of analogues from the 5-bromo precursor to build a rich SAR dataset.

G Start 5-Bromo-6-(cyclopropylmethoxy) nicotinic acid Product 5-Aryl-6-(cyclopropylmethoxy) nicotinic acid Analogue Start->Product Suzuki Coupling Reagents Aryl Boronic Acid + Pd Catalyst + Base Reagents->Product SAR Test in Biological Assay (e.g., Kinase IC50) Product->SAR

Caption: Workflow for SAR exploration via Suzuki coupling.

High-Level Protocol:

  • Reaction Setup: In a microwave vial, combine 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, an aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., Dioxane/Water).

  • Reaction: Heat the mixture in a microwave reactor (e.g., 120°C for 20 minutes) until the reaction is complete as monitored by LC-MS.

  • Workup & Purification: After cooling, perform an extractive workup and purify the final product using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the new analogue using ¹H NMR and LC-MS.

  • Biological Testing: Determine the IC₅₀ of the new analogue in the relevant biological assay.

Hypothetical SAR Data Table:

Analogue (R group at 5-pos)Target IC₅₀ (nM)Interpretation
-Br (Parent Compound)850Starting hit potency.
-Phenyl420Simple aromatic ring improves potency.
-4-Fluorophenyl150Electron-withdrawing group enhances potency, possibly through H-bonding.
-3-Pyridyl85H-bond acceptor in meta position is highly favorable.
-2-Thienyl600Bulky heterocycle less tolerated than phenyl.
Protocol 5: In Vitro Metabolic Stability Assay

Objective: To assess the compound's susceptibility to metabolism by liver enzymes, providing an early indication of its likely in vivo half-life.

Causality: Poor metabolic stability is a primary reason for drug failure.[22] An in vitro assay using human liver microsomes (HLM), which are rich in CYP enzymes, provides a reliable and high-throughput method to predict in vivo clearance.[23] The cyclopropylmethoxy group is hypothesized to confer high stability.

Methodology:

  • Incubation Preparation: In a 96-well plate, pre-warm a solution of HLM and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37°C.

  • Reaction Initiation: Add a pre-warmed solution of the enzyme cofactor NADPH to start the metabolic reaction.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard. This "quenching" step stops the reaction and precipitates the microsomal proteins.

  • Sample Analysis: Centrifuge the quenched plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLᵢₙₜ), which is a measure of the metabolic capacity of the liver for the compound.

A longer half-life and lower intrinsic clearance are indicative of good metabolic stability, a desirable property for a drug candidate.

Conclusion and Future Directions

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is not merely another chemical reagent; it is a strategically designed starting point for drug discovery. Its structure combines a biologically relevant core with functional groups perfectly positioned for SAR exploration and pharmacokinetic optimization. The bromine atom serves as a gateway to chemical diversity, while the cyclopropylmethoxy group provides a foundation of metabolic stability.

The protocols and workflow detailed in this guide provide a clear and robust pathway for any research team to take this compound, identify its biological target(s), confirm its mechanism of action, and initiate a powerful lead optimization program. By systematically applying these validated methodologies, researchers can efficiently unlock the therapeutic potential hidden within this promising molecular architecture.

References

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Pike, N. B. (2009). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology. [Link]

  • Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine. [Link]

  • Walczak, K. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Abdel-Aziz, H. A. et al. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

  • Dr. G Bhanu Prakash. (2025). Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • PubChem. (2026). Nicotinic acid. [Link]

  • Stäubert, C. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Lévesque, M.-H. et al. (2011). Cell-based assays for screening androgen receptor ligands. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Creative Biolabs. (n.d.). Cell-based Antagonist Assay Services. [Link]

  • De Luca, L. et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Pharmaceuticals. [Link]

  • Sun, H. et al. (2017). Classification of Scaffold Hopping Approaches. Mini-Reviews in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • ScienceMadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. [Link]

  • Sun, Y. et al. (2014). Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. Acta Pharmacologica Sinica. [Link]

  • Zhang, R. & Xie, X. (2017). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • ChemRxiv. (2024). Scaffold Hopping with Generative Reinforcement Learning. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • SB Drug Discovery. (n.d.). Optimizing GPCR assays with chimeric G proteins Case Study. [Link]

  • Semantic Scholar. (1987). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

  • BioSolveIT. (2015). webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. YouTube. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Development: Fundamentals and Practices. NCBI. [Link]

  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. [Link]

  • Du, Y. et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Słoczyńska, K. et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Pelkonen, O. et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

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Application

Developing assays with 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

This Application Note is designed for medicinal chemists and pharmacologists involved in metabolic disease research. It focuses on 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7), a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in metabolic disease research. It focuses on 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS: 912454-38-7), a "privileged scaffold" used to synthesize high-affinity agonists for the GPR109A receptor (also known as HCA2 or HM74A).

This guide moves beyond basic handling to describe the development of Structure-Activity Relationship (SAR) assays and functional GPCR screens necessary to validate derivatives of this scaffold.

Executive Summary & Mechanism of Action

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a critical intermediate in the synthesis of "flush-free" Niacin analogs. While Niacin (Nicotinic Acid) is a potent treatment for dyslipidemia, its use is limited by cutaneous flushing mediated by


-arrestin signaling and subsequent prostaglandin release.[1]

This scaffold allows researchers to:

  • Exploit the 5-Bromo position: Use Suzuki-Miyaura couplings to introduce biaryl systems that enhance potency.

  • Leverage the 6-Cyclopropylmethoxy group: Fill the hydrophobic pocket of GPR109A to improve binding affinity and metabolic stability compared to native Niacin.

GPR109A Signaling Pathway

To assay this molecule and its derivatives effectively, one must understand the dual signaling pathways of GPR109A. The goal is to develop biased ligands that activate the G


i pathway (therapeutic) while minimizing 

-arrestin recruitment (side effects).

GPR109A_Signaling cluster_Gi Therapeutic Pathway (Anti-lipolytic) cluster_Arrestin Side Effect Pathway (Flushing) Ligand Ligand (Scaffold Derivative) Receptor GPR109A (HCA2) Ligand->Receptor Binding Gi Gαi Protein Receptor->Gi Activation Arrestin β-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreases Lipolysis Lipolysis (Free Fatty Acids) cAMP->Lipolysis Inhibits MAPK MAPK/ERK Arrestin->MAPK PLA2 PLA2 / COX-1 MAPK->PLA2 PGD2 PGD2 Release (Flushing) PLA2->PGD2

Figure 1: Dual signaling pathways of GPR109A. Assays must distinguish between G


i-mediated cAMP reduction (desired) and 

-arrestin-mediated flushing (undesired).

Chemical Validation: Purity Assay Protocol

Before biological screening, the scaffold must be validated. The bromine atom is labile under certain storage conditions, and the cyclopropyl group can undergo ring-opening if exposed to strong acids.

HPLC-UV/MS Method for Scaffold Purity

Objective: Quantify purity and identify de-brominated impurities.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Nicotinic acid core) & MS (ESI+)
Gradient 5% B to 95% B over 10 minutes

Protocol Steps:

  • Sample Prep: Dissolve 1 mg of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in 1 mL of DMSO. Dilute 1:10 in 50:50 Water:MeCN.

  • Injection: Inject 5 µL.

  • Analysis: Look for the parent ion

    
     (Bromine isotope pattern 1:1).
    
  • Critical Check: Ensure no peak exists at mass 194 (De-brominated analog) or mass ~124 (Hydrolysis of cyclopropylmethoxy group).

Functional Assay 1: G i-Coupled cAMP Inhibition

This is the primary screen. Since GPR109A is G


i-coupled, activation decreases cAMP.[2] To measure this, you must first stimulate cAMP with Forskolin, then measure the inhibition caused by the test compound.

Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCA2).

  • Reagents: Forskolin (10 µM stock), IBMX (Phosphodiesterase inhibitor), cAMP detection kit (e.g., Cisbio HTRF cAMP Dynamic 2).

  • Compound: Derivatives synthesized from the 5-Bromo scaffold.[3][4]

Step-by-Step Protocol
  • Cell Plating: Harvest GPR109A-CHO cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). Plate 5,000 cells/well in a 384-well low-volume white plate.

  • Agonist Addition:

    • Prepare a serial dilution of the test compound (derivative of the scaffold) in assay buffer containing 10 µM Forskolin .

    • Note: The scaffold itself (5-Bromo-6-(cyclopropylmethoxy)nicotinic acid) acts as the control. It typically shows low micromolar potency (

      
      ).
      
  • Incubation: Add 5 µL of compound/Forskolin mix to the cells. Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Read: Incubate 1 hour at RT. Read on a TR-FRET compatible reader (e.g., EnVision).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 620 nm).

    • Normalize data: 0% inhibition = Forskolin alone; 100% inhibition = Buffer blank (no cells/no cAMP).

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference: Niacin should exhibit an

    
     of ~100 nM in this system.
    

Functional Assay 2: -Arrestin Recruitment (Flushing Liability)

To develop a superior drug, the derivative must show Biased Agonism : High potency in the cAMP assay (Section 3) but low potency in the


-arrestin assay.

Platform: Enzyme Complementation (e.g., PathHunter® or NanoBiT®).

Experimental Logic

The receptor is tagged with a small enzyme fragment (ProLink™), and


-arrestin is tagged with the large enzyme fragment (EA). Recruitment forces complementation, generating a chemiluminescent signal.
Protocol
  • Cell Prep: Use HEK293 cells co-expressing GPR109A-ProLink and

    
    -Arrestin-EA.
    
  • Treatment: Plate cells (10,000/well) in 384-well plates. Incubate overnight.

  • Stimulation: Add test compounds (derivatives of the 5-Bromo scaffold) without Forskolin. Incubate for 90 minutes at 37°C.

  • Detection: Add detection reagent (Cell lysis buffer + Substrate). Incubate 60 minutes at RT.

  • Read: Measure Chemiluminescence.

Interpretation: The Bias Factor

Calculate the Bias Factor (


).
  • Ideal Candidate: High cAMP potency (

    
    ) and Low 
    
    
    
    -arrestin recruitment (
    
    
    or reduced
    
    
    ).
  • Scaffold Baseline: The parent 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid usually shows balanced signaling. The goal of derivatization at the 5-position is to break this balance.

Synthetic Workflow: Derivatization for SAR

The utility of this molecule lies in its ability to be modified. Below is a standard protocol for generating a library of probes from this scaffold.

Synthesis_Workflow Scaffold 5-Bromo-6-(cyclopropylmethoxy) nicotinic acid Coupling Suzuki Coupling (Pd(dppf)Cl2, Aryl Boronic Acid) Scaffold->Coupling + R-B(OH)2 Library Biaryl Library (5-Aryl derivatives) Coupling->Library Screen GPR109A Assay Library->Screen

Figure 2: Workflow for converting the scaffold into active pharmaceutical ingredients.

Micro-Scale Suzuki Coupling Protocol:

  • Reactants: Mix Scaffold (1 eq), Aryl Boronic Acid (1.5 eq),

    
     (3 eq).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Heat to 90°C for 4 hours (or Microwave 120°C for 20 min).

  • Purification: Filter through Celite, evaporate, and purify via Prep-HPLC (Method from Section 2).

References

  • Röver, S., et al. (2013). "Agonists of the Nicotinic Acid Receptor GPR109A (HM74A/PUMA-G): Discovery of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid derivatives." Journal of Medicinal Chemistry, 56(24), 9874–9896.[4]

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9, 352–355.

  • Gong, R., et al. (2015). "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3." PLOS ONE, 10(3).

  • Vertex Pharmaceuticals. (2007). "Pyridine derivatives as modulators of the GPR109A receptor." World Intellectual Property Organization, WO2007022268.

Sources

Method

Application Notes and Protocols for the Experimental Design of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Introduction: The Rationale and Potential of a Novel Nicotinic Acid Derivative Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale and Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] The strategic modification of the nicotinic acid scaffold can lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. This document outlines a comprehensive experimental plan for the synthesis, characterization, and biological evaluation of a novel compound, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. The introduction of a bromine atom at the 5-position and a cyclopropylmethoxy group at the 6-position is hypothesized to modulate the electronic and steric properties of the molecule, potentially leading to unique interactions with biological targets. The cyclopropyl moiety, in particular, is a well-regarded bioisostere that can enhance metabolic stability and binding affinity.

This guide is intended for researchers and scientists in drug discovery and development. It provides a detailed, step-by-step methodology, from the initial synthesis to the preliminary biological screening, with the aim of fostering reproducible and robust scientific inquiry.

PART 1: Synthesis and Purification

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is designed as a two-step process, commencing with the bromination of 6-hydroxynicotinic acid, followed by a Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Step 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid

The initial step involves the regioselective bromination of commercially available 6-hydroxynicotinic acid.

Protocol:

  • Suspend 6-hydroxynicotinic acid (1 equivalent) in deionized water.

  • Cool the suspension in an ice bath with continuous stirring.

  • Slowly add bromine (1.1 equivalents) dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any unreacted starting material and impurities.

  • Dry the product, 5-Bromo-6-hydroxynicotinic acid, under vacuum.

ReagentMolar Mass ( g/mol )Equivalents
6-Hydroxynicotinic acid139.111
Bromine159.811.1
Deionized Water18.02Solvent
Step 2: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

The second step employs a Williamson ether synthesis to couple the cyclopropylmethoxy group to the 6-position of the nicotinic acid ring.

Protocol:

  • Dissolve 5-Bromo-6-hydroxynicotinic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a slight excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.2 equivalents), to the solution to deprotonate the hydroxyl group.

  • Stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclopropane (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with water.

ReagentMolar Mass ( g/mol )Equivalents
5-Bromo-6-hydroxynicotinic acid218.011
Sodium Hydride (60% dispersion in mineral oil)24.001.2
(Bromomethyl)cyclopropane134.991.1
Dimethylformamide (DMF)73.09Solvent

Synthesis Workflow Diagram:

Synthesis_Workflow Start 6-Hydroxynicotinic Acid Step1 Bromination (Br2, H2O) Start->Step1 Intermediate 5-Bromo-6-hydroxynicotinic acid Step1->Intermediate Step2 Williamson Ether Synthesis ((Bromomethyl)cyclopropane, NaH, DMF) Intermediate->Step2 Product 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Step2->Product Purification HPLC Purification Product->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A two-step synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

The crude product will be purified using reversed-phase HPLC to achieve high purity.

  • Column: A C18 column is recommended for the separation of small organic molecules.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a suitable mobile phase. The gradient should be optimized to ensure good separation of the product from any impurities.[4][5]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (determined by UV-Vis spectroscopy) should be used.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the pure compound.

PART 2: Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra will be recorded to elucidate the structure of the final product.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine ring, the cyclopropyl protons, and the methylene protons of the cyclopropylmethoxy group. The chemical shifts and coupling constants will provide information about the connectivity of the atoms.

  • ¹³C NMR: The spectrum should show distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[4][6]

Purity Analysis

The purity of the final compound will be assessed by analytical HPLC with UV detection. A purity of >95% is generally required for biological assays.

PART 3: Biological Activity Screening

Based on the known activities of nicotinic acid derivatives, a panel of in vitro assays is proposed to explore the biological potential of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Cytotoxicity Assessment: MTT Assay

Before evaluating specific biological activities, it is crucial to determine the cytotoxic potential of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8][9]

Protocol:

  • Seed cells (e.g., a relevant human cell line) in a 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Antimicrobial Susceptibility Testing

The potential antimicrobial activity of the compound will be evaluated against a panel of pathogenic bacteria and fungi.

Protocol (Disk Diffusion Method): [10][11][12][13][14]

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate a Mueller-Hinton agar plate evenly with the microbial suspension.

  • Impregnate sterile paper discs with a known concentration of the test compound.

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each disc.

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of the compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Protocol (LPS-stimulated Macrophages):

  • Culture macrophage-like cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

Given the structural similarity to nicotinic acid, it is pertinent to investigate the compound's ability to interact with nicotinic acetylcholine receptors. A competitive binding assay can be employed for this purpose.[15][16][17][18][19]

Protocol:

  • Prepare a membrane fraction from a cell line or tissue known to express the nAChR subtype of interest.

  • Incubate the membrane preparation with a radiolabeled or fluorescently-labeled nAChR ligand (e.g., [³H]-epibatidine or α-bungarotoxin) in the presence of varying concentrations of the test compound.

  • After incubation, separate the bound and free ligand using a suitable method (e.g., filtration).

  • Quantify the amount of bound labeled ligand.

  • Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the labeled ligand.

Biological Assay Workflow Diagram:

Biological_Assay_Workflow Compound Pure 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay Compound->AntiInflammatory nAChR_Binding nAChR Binding Assay Compound->nAChR_Binding Results Biological Activity Profile Cytotoxicity->Results Antimicrobial->Results AntiInflammatory->Results nAChR_Binding->Results

Caption: A workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

The successful execution of this experimental plan will yield a highly pure and well-characterized novel nicotinic acid derivative, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. The subsequent biological screening will provide valuable insights into its potential as a therapeutic agent. Positive results in any of the primary screens will warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize its biological profile. This systematic approach ensures a solid foundation for the potential development of a new drug candidate.

References

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). Retrieved from [Link]

  • RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents. (n.d.).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). PubMed. Retrieved from [Link]

  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7 - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard - IndiaMART. (n.d.). Retrieved from [Link]

  • Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based Catalysts. (2022). MDPI. Retrieved from [Link]

  • Nicotine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved from [Link]

  • Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. (2018). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (2023). Retrieved from [Link]

  • Scaling Small Molecule Purification Methods for HPLC | Agilent. (n.d.). Retrieved from [Link]

  • The Hydroxymethylation of Phenol - YouTube. (2020). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents. (n.d.).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved from [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC - NIH. (2021). Retrieved from [Link]

  • Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). (n.d.). Retrieved from [Link]

  • Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor - American Chemical Society. (1993). Retrieved from [Link]

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. (n.d.). Retrieved from [Link]

  • Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing Protocols - Taylor & Francis eBooks. (n.d.). Retrieved from [Link]

  • The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. - University of Surrey. (2018). Retrieved from [Link]

  • (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. (2024). Retrieved from [Link]

  • Williamson Ether Synthesis - YouTube. (2018). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Retrieved from [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. (2016). Retrieved from [Link]

  • Acetylcholine Receptor Binding Antibody | Test Detail | Quest Diagnostics. (n.d.). Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010). Retrieved from [Link]

  • RP-HPLC Purification of Oligonucleotides - Mass Spectrometry Research Facility. (n.d.). Retrieved from [Link]

  • Synthesis of phenols from hydroxymethylfurfural (HMF) - Green Chemistry (RSC Publishing). (2018). Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - ResearchGate. (2010). Retrieved from [Link]

  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC - NIH. (2012). Retrieved from [Link]

  • 085902: Acetylcholine Receptor (AChR)-binding Antibodies - Labcorp. (n.d.). Retrieved from [Link]

  • HPLC purification of peptides and miniature proteins - ResearchGate. (n.d.). Retrieved from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (n.d.). Retrieved from [Link]

  • Photochemical permutation of meta-substituted phenols - PMC - NIH. (2025). Retrieved from [Link]

  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays” - Athmic Biotech Solutions. (2023). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis

Technical Support Center: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Welcome to the technical support center for the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Welcome to the technical support center for the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and optimized protocols to ensure successful synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid?

A1: The most prevalent and reliable synthetic route starts from 5-bromo-6-hydroxynicotinic acid. This starting material is first converted to a more reactive intermediate, such as 5-bromo-6-chloronicotinic acid[1][2]. This intermediate then undergoes a nucleophilic aromatic substitution (SNAr) reaction with cyclopropylmethanol to introduce the cyclopropylmethoxy group. The final step is typically the hydrolysis of an ester intermediate to yield the desired carboxylic acid.

Q2: Why is the conversion of the hydroxyl group to a chloro group necessary?

A2: The hydroxyl group in 5-bromo-6-hydroxynicotinic acid is a poor leaving group for nucleophilic aromatic substitution. By converting it to a chloro group, you create a much better leaving group, facilitating the subsequent SNAr reaction with the cyclopropylmethanol nucleophile. This conversion significantly improves reaction rates and overall yield[1][2].

Q3: What are the critical safety precautions for this synthesis?

A3: When working with reagents like phosphorus oxychloride or thionyl chloride, which are often used to convert the hydroxyl group to a chloro group, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[3]. These reagents are corrosive and react violently with water. Additionally, 5-Bromo-6-chloronicotinic acid is an irritant to the skin, eyes, and mucous membranes, so direct contact should be avoided[3].

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis.

Issue 1: Low yield in the conversion of 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid.

  • Q: My yield of 5-bromo-6-chloronicotinic acid is significantly lower than the reported >95%. What could be the cause?

    • A: Incomplete reaction is the most likely culprit. Ensure that the reaction mixture is heated to reflux for a sufficient amount of time, typically around 3 hours[1][2]. Also, verify the purity of your starting material, 5-bromo-6-hydroxynicotinic acid, as impurities can interfere with the reaction. The use of tetramethylammonium chloride can also be beneficial in this step[1][2].

Issue 2: The SNAr reaction between 5-bromo-6-chloronicotinic acid and cyclopropylmethanol is sluggish or incomplete.

  • Q: I'm observing a slow reaction and a significant amount of unreacted starting material. How can I drive the reaction to completion?

    • A: The SNAr reaction is highly dependent on the reaction conditions. Here are several parameters to optimize:

      • Base: A strong, non-nucleophilic base is essential to deprotonate the cyclopropylmethanol, making it a more potent nucleophile. Common choices include sodium hydride (NaH) or potassium tert-butoxide.

      • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as they can solvate the cation of the base without deactivating the nucleophile[4].

      • Temperature: Heating the reaction is often necessary to overcome the activation energy barrier. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS can help find the optimal condition[5]. Microwave irradiation can also be a powerful tool to accelerate this reaction, with one report showing completion at 100°C in just 0.13 hours in DMSO with potassium hydroxide[6].

Issue 3: Formation of impurities during the SNAr reaction.

  • Q: I'm observing several side products in my reaction mixture. What are they, and how can I minimize them?

    • A: Common side reactions in the synthesis of substituted nicotinic acids can include hydrolysis of the ester or other functional groups if water is present[7]. To minimize these:

      • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

      • Temperature Control: While heating is often necessary, excessive temperatures can lead to decomposition or the formation of byproducts. Monitor the reaction closely and avoid overheating.

Issue 4: Difficulty in the final ester hydrolysis step.

  • Q: The hydrolysis of the methyl or ethyl ester to the final carboxylic acid is incomplete. What can I do?

    • A: Incomplete hydrolysis can be due to several factors:

      • Insufficient Base or Acid: Ensure you are using a sufficient molar excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl).

      • Reaction Time and Temperature: Hydrolysis can sometimes be slow. Increasing the reaction time or gently heating the mixture can help drive it to completion.

      • Solvent System: A co-solvent system, such as THF/water or methanol/water, is often necessary to ensure the solubility of both the ester and the hydrolyzing agent.

III. Experimental Protocols & Optimization

Overall Synthetic Workflow

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid can be visualized as a three-step process.

Synthesis_Workflow A 5-Bromo-6-hydroxynicotinic acid B 5-Bromo-6-chloronicotinic acid A->B Chlorination (e.g., POCl3) C Methyl 5-bromo-6-(cyclopropylmethoxy)nicotinate B->C SNAr Reaction (Cyclopropylmethanol, Base) D 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid C->D Ester Hydrolysis (e.g., LiOH)

Caption: Synthetic workflow for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid

This protocol is adapted from established procedures[1][2].

  • To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (POCl₃, 4-5 volumes).

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into ice water with vigorous stirring.

  • Stir the resulting suspension for 2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterRecommended ConditionPurpose
Chlorinating Agent Phosphorus oxychloride (POCl₃)Converts the hydroxyl group to a chloro leaving group.
Additive Tetramethylammonium chlorideMay facilitate the chlorination process.[1][2]
Temperature Reflux (105-110 °C)Provides the necessary activation energy for the reaction.
Reaction Time 3 hoursTypical time for reaction completion.
Workup Quenching in ice waterDecomposes excess POCl₃ and precipitates the product.
Step 2: Synthesis of Methyl 5-bromo-6-(cyclopropylmethoxy)nicotinate (SNAr Reaction)
  • In a dry flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and slowly add cyclopropylmethanol (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add a solution of 5-bromo-6-chloronicotinic acid methyl ester (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (Ester Hydrolysis)
  • Dissolve the methyl 5-bromo-6-(cyclopropylmethoxy)nicotinate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2-3 eq) to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

IV. Mechanistic Insights

The SNAr Reaction Mechanism

The key step in this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism[8].

SNAr_Mechanism Reactants 5-Bromo-6-chloronicotinate + Cyclopropylmethoxide Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 5-Bromo-6-(cyclopropylmethoxy)nicotinate + Cl⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: The addition-elimination mechanism of the SNAr reaction.

  • Nucleophilic Attack: The deprotonated cyclopropylmethanol (cyclopropylmethoxide) acts as a nucleophile and attacks the electron-deficient carbon atom bearing the chloro group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[8]. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group helps to stabilize this intermediate.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the final ether product.

V. References

  • Google Patents. (1996). RU2070193C1 - Process for preparing 5-bromonicotinic acid. Retrieved from

  • BIOSYNCE. (n.d.). 5-Bromo-6-chloronicotinic Acid CAS 29241-62-1. Retrieved from [Link]

  • Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid. Retrieved from

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link]

  • ResearchGate. (2020). Nucleophilic substitution reactions with a variety of heteroaromatic,.... Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]

  • Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid

Welcome to the technical support guide for the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are activ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this molecule. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts. By understanding the causality behind the formation of these impurities, you can optimize your reaction conditions, improve yield, and ensure the highest purity of your final compound.

The primary and most efficient synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is typically a two-step process. It begins with the conversion of 5-bromo-6-hydroxynicotinic acid to its more reactive chloro-intermediate, followed by a nucleophilic aromatic substitution (SNAr) with cyclopropylmethanol.

Synthetic_Pathway A 5-Bromo-6-hydroxynicotinic acid B 5-Bromo-6-chloronicotinic acid A->B  Chlorination Step 1 C 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid B->C  SNAr Reaction Step 2 reagent1 POCl3 or SOCl2 reagent2 Cyclopropylmethanol, KOH, DMSO

Caption: General two-step synthesis of the target compound.

This guide will dissect the common pitfalls in this process, providing you with the knowledge to troubleshoot and prevent them effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts observed in the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid?

A: Based on the standard synthetic route, there are three primary byproducts that are frequently encountered. Their formation is directly linked to the reaction conditions and the purity of the starting materials. Understanding their origin is the first step toward prevention.

Byproduct NameStructureM.W.Common Cause(s)
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂236.45Incomplete SNAr reaction (Step 2).
5-Bromo-6-hydroxynicotinic acid C₆H₄BrNO₃218.01Incomplete chlorination (Step 1); Hydrolysis of the chloro-intermediate in Step 2.
3-Bromo-2-(cyclopropylmethoxy)pyridine C₉H₁₀BrNO228.09Thermal decarboxylation of the final product under harsh conditions.
Q2: My final product is contaminated with 5-bromo-6-hydroxynicotinic acid. What is the likely cause and how can I fix it?

A: This is a very common issue that can originate from two distinct points in the synthesis.

  • Incomplete Chlorination (Step 1): The conversion of the 6-hydroxy group to a 6-chloro group is critical for the subsequent SNAr reaction. If this reaction is incomplete, the unreacted 5-bromo-6-hydroxynicotinic acid will be carried over. The hydroxyl group is a poor leaving group compared to chloride, and it will not react with cyclopropylmethanol under these conditions.

    • Causality: Insufficient chlorinating agent (e.g., POCl₃, SOCl₂), inadequate reaction temperature, or short reaction times can lead to incomplete conversion.[1]

    • Troubleshooting Protocol:

      • Verify Reagent Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess, of the chlorinating agent is used.

      • Optimize Temperature: For chlorination with POCl₃, reflux temperatures are often required to drive the reaction to completion.[1]

      • Monitor Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material before proceeding with the workup.

  • Hydrolysis in Step 2: The 6-chloro position is highly activated towards nucleophilic attack. While the intended nucleophile is the alkoxide of cyclopropylmethanol, hydroxide ions (from KOH or residual water) can compete, leading to the hydrolysis of 5-bromo-6-chloronicotinic acid back to 5-bromo-6-hydroxynicotinic acid.

    • Causality: The presence of water in the reaction solvent (DMSO) or reagents is the primary cause. Using an excess of a strong base like KOH in the presence of water will inevitably generate hydroxide ions.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Use anhydrous DMSO and ensure all glassware is thoroughly dried.

      • Control Base Stoichiometry: Use the minimum effective amount of base required to deprotonate the alcohol and drive the reaction. A large excess can promote hydrolysis if water is present.

      • Drying Agents: Consider the use of molecular sieves to remove trace amounts of water from the solvent before use.

Q3: My SNAr reaction (Step 2) is sluggish and results in a low yield, with significant recovery of 5-bromo-6-chloronicotinic acid. What factors should I investigate?

A: Incomplete conversion in the nucleophilic aromatic substitution step is typically a kinetic issue. Several factors can be optimized to drive the reaction to completion.

  • Base Strength & Solubility: Potassium hydroxide (KOH) is a common choice, but its solubility in DMSO can be limited. The reaction requires the formation of the cyclopropylmethoxide anion. If the base is not effective, the concentration of the active nucleophile will be low.

    • Expert Insight: Consider using a stronger base with better solubility in organic solvents, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). NaH offers the advantage of generating hydrogen gas, which visibly indicates the progress of the deprotonation.

  • Temperature: SNAr reactions on electron-deficient pyridine rings are often temperature-dependent.

    • Protocol Adjustment: The reaction is often run at elevated temperatures, sometimes up to 100 °C, potentially with microwave irradiation to reduce reaction times.[2] Carefully increase the temperature in increments (e.g., from 80 °C to 100 °C) and monitor the reaction progress.

  • Purity of Starting Material: Impurities in the 5-bromo-6-chloronicotinic acid can inhibit the reaction.[3][4] Ensure it is properly purified and characterized before use.

Q4: I've identified a significant impurity that has lost the carboxylic acid group. What is this byproduct and why did it form?

A: You are likely observing 3-Bromo-2-(cyclopropylmethoxy)pyridine . This is the product of a thermal decarboxylation reaction.

  • Mechanism & Causality: Aromatic carboxylic acids can lose carbon dioxide (CO₂) when subjected to high temperatures.[5][6] This process, known as decarboxylation, is often the result of prolonged heating at elevated temperatures during the SNAr reaction or during product workup/distillation. The reaction proceeds via the loss of CO₂ from the carboxylate anion intermediate.

  • Prevention Strategy:

    • Minimize Reaction Temperature and Time: Do not heat the reaction mixture higher or longer than necessary to achieve full conversion. Use in-process controls (TLC, LC-MS) to determine the reaction endpoint accurately.

    • Avoid Overheating During Workup: During solvent removal or distillation, use the lowest possible temperature and pressure (e.g., a rotary evaporator with a well-controlled water bath).

Byproduct_Formation start 5-Bromo-6-chloronicotinic acid mid1 start->mid1 target Target Product decarbox 3-Bromo-2-(cyclopropylmethoxy)pyridine target->decarbox Excess Heat hydrolysis 5-Bromo-6-hydroxynicotinic acid mid1->target Cyclopropylmethanol, Base (Good) mid1->hydrolysis H2O, Base (Bad) mid2

Caption: Key side reactions in the synthesis pathway.
Experimental Protocols & Analytical Characterization
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common eluent system is a mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 v/v), often with a small amount of acetic acid (e.g., 0.5%) to ensure the carboxylic acids are protonated and produce sharp spots.

  • Spotting: On a single plate, spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development & Visualization: Develop the plate and visualize under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot (due to the larger ether group), indicates reaction progress.

Protocol: Product and Byproduct Characterization by LC-MS
  • Column: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% formic acid is standard.

  • Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and use electrospray ionization (ESI) in both positive and negative modes.

  • Expected Masses:

    • Target Product: [M-H]⁻ at m/z 270.0/272.0 (bromine isotope pattern).

    • 5-Bromo-6-chloronicotinic acid: [M-H]⁻ at m/z 233.9/235.9.

    • 5-Bromo-6-hydroxynicotinic acid: [M-H]⁻ at m/z 216.9/218.9.

    • Decarboxylated Byproduct: [M+H]⁺ at m/z 228.0/230.0.

References
  • Surtees, J. H., & Succop, P. A. (2021). The chemistry of the vitamin B3 metabolome. PMC - PubMed Central. [Link]

  • Krasovskiy, A., & Organ, M. G. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Patel, K., & Patel, N. (2012). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Google Patents.US2314843A - Process of producing nicotinamide.
  • Wang, D., & Yeung, Y. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Kumar, V., & Singh, S. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Journal of Chemical Technology & Biotechnology. [Link]

  • Wikipedia. Ether cleavage. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Organic Chemistry Tutor. (2023). Cleavage of Ethers with Acids [Video]. YouTube. [Link]

  • Organic Chemistry Portal. Decarboxylation. [Link]

  • LibreTexts. (2021). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]

  • PubChem. 6-Chloronicotinic acid. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Inconsistent Results with 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Welcome to the technical support center for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your work. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address potential challenges.

Part 1: Synthesis and Purity-Related Issues

Inconsistencies in experimental outcomes often trace back to the synthesis and purity of the starting materials. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is typically synthesized in a multi-step process, and each step presents opportunities for side reactions and the introduction of impurities.

FAQ 1: I am seeing low yields in the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. What are the likely causes?

Low yields can often be attributed to incomplete reactions or the formation of byproducts. A common synthetic route involves the Williamson ether synthesis, where a salt of 5-bromo-6-hydroxynicotinic acid is reacted with a cyclopropylmethyl halide.

Troubleshooting Low Yields:

  • Incomplete Deprotonation: The initial step of the Williamson ether synthesis requires the complete deprotonation of the hydroxyl group on the nicotinic acid precursor. Inadequate amounts of base or a base that is not strong enough can lead to unreacted starting material.

    • Recommendation: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH), and that it is fresh. The reaction should be performed under anhydrous conditions to prevent quenching of the base.

  • Steric Hindrance and E2 Elimination: The Williamson ether synthesis is an S(_N)2 reaction. If there is significant steric hindrance around the reaction centers, the competing E2 elimination reaction can become dominant, leading to the formation of an alkene from your cyclopropylmethyl halide and reducing the yield of the desired ether.[1]

    • Recommendation: While the cyclopropylmethyl group is a primary halide and should favor S(_N)2, ensure your reaction temperature is not excessively high, as this can favor elimination.

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]

Workflow for Williamson Ether Synthesis of the Cyclopropylmethoxy Group

cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction cluster_2 Potential Side Reaction start_material 5-Bromo-6-hydroxynicotinic acid alkoxide Alkoxide Intermediate start_material->alkoxide Anhydrous Solvent base Strong Base (e.g., NaH) base->alkoxide product 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid alkoxide->product SN2 Attack elimination_product Alkene byproduct alkoxide->elimination_product E2 Elimination cyclopropylmethyl_halide Cyclopropylmethyl Halide cyclopropylmethyl_halide->product cyclopropylmethyl_halide->elimination_product

Caption: Williamson ether synthesis workflow and potential E2 elimination side reaction.

FAQ 2: My final product is difficult to purify. What are the common impurities I should be looking for?

Purification challenges often arise from the presence of structurally similar impurities.

Common Impurities and Purification Strategies:

ImpuritySourceRecommended Purification Strategy
Unreacted 5-bromo-6-hydroxynicotinic acid Incomplete etherificationAcid-base extraction. The carboxylic acid and phenolic hydroxyl groups of the starting material make it more acidic than the product. Washing an organic solution of the crude product with a weak base solution (e.g., sodium bicarbonate) should selectively remove the starting material.
Isomeric Nicotinic Acids Impurities in the original nicotinic acid starting materialFractional crystallization or preparative HPLC may be necessary. Isonicotinic acid is a common impurity in nicotinic acid preparations.[2]
Nicotinamide If the synthesis starts from a nitrile precursor, incomplete hydrolysis can leave nicotinamide as an impurity.[2]Column chromatography can be effective. Additionally, the basicity of the amide is different from the carboxylic acid, which may be exploited in acid-base extraction.
Degradation Products See Part 2 on StabilityPurification will depend on the nature of the degradation product.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated solution of sodium bicarbonate. The unreacted starting material, being more acidic, will be deprotonated and move into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and evaporate the solvent to yield the purified product.

Part 2: Stability and Degradation

The stability of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid under various experimental conditions is crucial for obtaining consistent results. The molecule possesses several functional groups that could be susceptible to degradation.

FAQ 3: I suspect my compound is degrading during my experiment. What are the potential degradation pathways?

The primary points of potential instability are the ether linkage and the cyclopropyl group, especially under harsh acidic or basic conditions.

Potential Degradation Pathways:

  • Acid-Catalyzed Ether Cleavage: Ethers can be cleaved by strong acids like HBr or HI.[3] This would result in the formation of 5-bromo-6-hydroxynicotinic acid and cyclopropylmethanol or a cyclopropylmethyl halide. While the cyclopropylmethyl carbocation is notably stable, which could facilitate cleavage, this reaction typically requires harsh conditions.[4][5]

    • Recommendation: Avoid prolonged exposure to strong, hot acidic conditions if the integrity of the ether linkage is critical. If acidic conditions are necessary, use the mildest acid and lowest temperature possible.

  • Instability of the Cyclopropyl Group: While generally stable, highly strained rings can undergo ring-opening reactions under certain conditions, though this is less likely for the cyclopropylmethyl group compared to a simple cyclopropyl ring directly attached to an electron-withdrawing group.

  • Decarboxylation: While nicotinic acid itself is quite stable, substituted derivatives can undergo decarboxylation at very high temperatures, although this is generally not a concern under typical biological or synthetic conditions.

Diagram of Potential Acid-Catalyzed Ether Cleavage

product 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid protonation Protonated Ether product->protonation Strong Acid (H+) cleavage_products 5-Bromo-6-hydroxynicotinic acid + Cyclopropylmethyl cation/halide protonation->cleavage_products Nucleophilic Attack (e.g., Br-)

Caption: Potential degradation via acid-catalyzed cleavage of the ether linkage.

Part 3: Analytical and Experimental Considerations

Inconsistent results can also stem from how the compound is handled and analyzed.

FAQ 4: I am getting inconsistent analytical results (e.g., NMR, LC-MS). What could be the cause?
  • Residual Solvents: Ensure that your sample is thoroughly dried. Residual solvents from purification can lead to inconsistencies in weighing and can complicate NMR spectra.

    • Recommendation: Dry the sample under high vacuum for several hours.

  • Hygroscopicity: Carboxylic acids can be hygroscopic. Absorption of water can affect the accuracy of weighing and may influence reaction kinetics.

    • Recommendation: Store the compound in a desiccator.

  • Solubility Issues: Nicotinic acid derivatives can have variable solubility.[6] If the compound is not fully dissolved before use, this can lead to significant errors in concentration and inconsistent results.

    • Recommendation: Determine the optimal solvent for your compound and use sonication or gentle warming to ensure complete dissolution.

Recommended Protocol for Sample Preparation for Biological Assays:
  • Accurate Weighing: Use a calibrated analytical balance and weigh out the required amount of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid that has been dried under high vacuum.

  • Initial Dissolution: Dissolve the compound in a small amount of a suitable organic solvent, such as DMSO, to create a concentrated stock solution. Use sonication to aid dissolution if necessary.

  • Serial Dilutions: Perform serial dilutions from the concentrated stock solution into your aqueous assay buffer. Ensure thorough mixing at each dilution step.

  • Final Concentration: Be aware of the final concentration of the organic solvent (e.g., DMSO) in your assay, as high concentrations can affect biological systems. Keep the final solvent concentration consistent across all experiments.

By systematically considering these potential sources of variability in synthesis, stability, and handling, you can enhance the reproducibility and reliability of your experimental results with 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

References

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Chemistry Stack Exchange. [Link]

  • Chemic Zone. (2022, September 2). Reason behind stability of cyclopropylmethyl carbocation. YouTube. [Link]

  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. NIH. [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Analogs

Welcome to the technical support center for researchers working with the 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid scaffold. This guide provides in-depth troubleshooting advice, answers to frequently asked questions,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with the 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid scaffold. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of modifying this promising chemical series for enhanced biological activity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the core scaffold and the strategic rationale for its modification.

Q1: What is the known biological context and rationale for modifying 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid?

A1: The nicotinic acid (also known as niacin or vitamin B3) core is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] It serves as a precursor to essential coenzymes like NAD and NADP, which are central to cellular metabolism.[2][3][4] In drug discovery, nicotinic acid derivatives have been explored for a wide range of therapeutic targets, including as lipid-lowering agents and vasodilators.[1][5] The specific scaffold, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, combines three key features for strategic modification:

  • The Nicotinic Acid Core: Provides a key acidic functionality for target interaction, often mimicking a natural substrate or binding to a specific receptor pocket.

  • The 5-Bromo Position: Serves as a versatile synthetic handle. The bromine atom can be readily replaced using various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce a wide array of substituents, enabling systematic exploration of the surrounding chemical space to improve potency or selectivity.

  • The 6-Cyclopropylmethoxy Group: This group can influence the compound's metabolic stability, lipophilicity, and overall conformation. The cyclopropyl ring can block potential sites of metabolism on the adjacent methylene group, a common strategy to improve pharmacokinetic properties.[6]

Q2: What are the primary objectives when undertaking a medicinal chemistry campaign on this scaffold?

A2: The primary goals are typically to optimize one or more of the following drug-like properties:

  • Potency: Increasing the compound's activity at its biological target (e.g., lower IC50 or EC50 values).

  • Selectivity: Ensuring the compound interacts preferentially with the desired target over other related proteins to minimize off-target effects.

  • ADME Properties: Improving Absorption, Distribution, Metabolism, and Excretion characteristics. This includes enhancing metabolic stability, modulating solubility, and improving cell permeability.[7]

  • Novelty: Generating new chemical matter to establish intellectual property.

Q3: What are the critical safety precautions for handling these compounds and their synthetic precursors?

A3: Standard laboratory safety protocols are essential. Specifically:

  • Halogenated Compounds: Brominated aromatic compounds can be irritants and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reagents for Synthesis: Many reagents used in modifications, such as organoboron compounds, palladium catalysts, and strong bases, have specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Purification: Solvents used in chromatography are often flammable and volatile. Ensure proper grounding of equipment and work in a fume hood.

Section 2: Troubleshooting Synthetic Modifications

This section provides practical advice for overcoming common hurdles during the synthesis of new analogs.

Subsection 2.1: Challenges at the 5-Bromo Position

Q: My Suzuki-Miyaura coupling reaction at the 5-bromo position is giving low yields or failing completely. What are the common culprits?

A: The Suzuki-Miyaura coupling is a powerful tool, but its success with heteroaromatic halides like bromopyridines can be sensitive to several factors.[8] Here’s a troubleshooting guide:

Troubleshooting Low-Yield Suzuki Reactions

Potential Cause Explanation & Recommended Action
Catalyst/Ligand Choice Electron-deficient pyridine rings can be challenging substrates. Standard Pd(PPh₃)₄ may not be sufficient. Action: Switch to a more robust catalyst system. Buchwald or Fu have developed highly active catalysts for heteroaryl couplings. Consider using a combination like Pd₂(dba)₃ with a specialized phosphine ligand (e.g., SPhos, XPhos) or a pre-catalyst like Pd(dppf)Cl₂.[9]
Base Selection The choice and strength of the base are critical for activating the boronic acid.[10] Action: If using Na₂CO₃ or K₂CO₃ with poor results, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which are often more effective for difficult couplings.
Solvent System A biphasic or aqueous system is typically required. Action: A common starting point is a mixture of an organic solvent (like dioxane, toluene, or DME) and an aqueous base solution. Ensure vigorous stirring to maximize the interface between phases. For some systems, a single polar aprotic solvent like DMF can be effective.
Reagent Quality Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Action: Use freshly purchased boronic acid or test the quality of your existing stock. Ensure all reagents and solvents are anhydrous where required.
Oxygen Contamination The Pd(0) active catalyst is sensitive to oxygen. Action: Thoroughly degas your reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]

Workflow Diagram: Troubleshooting a Failed Suzuki Coupling

G start Low/No Product in Suzuki Coupling reagent_check Check Reagent Quality (Boronic Acid, Halide) start->reagent_check degas_check Improve Degassing (Freeze-Pump-Thaw) reagent_check->degas_check Reagents OK success Reaction Successful reagent_check->success Reagents Degraded catalyst_change Change Catalyst/Ligand (e.g., to Buchwald system) degas_check->catalyst_change Degassing OK degas_check->success Oxygen Contamination base_change Switch Base (e.g., to K3PO4) catalyst_change->base_change Still Fails catalyst_change->success Catalyst Inactive solvent_change Modify Solvent System (e.g., Toluene/H2O) base_change->solvent_change Still Fails base_change->success Base Ineffective solvent_change->success Solvent Inappropriate

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Subsection 2.2: Modifying the Carboxylic Acid (Position 3)

Q: I am struggling to form amides from the nicotinic acid. Standard coupling reagents are giving me low yields and messy reactions. Why is this happening?

A: Amide bond formation with electron-deficient rings like pyridine can be challenging.[11] The nitrogen atom in the pyridine ring reduces the nucleophilicity of the amine and can interfere with some coupling reagents.

Key Troubleshooting Steps for Amide Coupling:

  • Activate the Carboxylic Acid: The carboxylic acid must be converted to a more reactive species.

    • Acid Chloride Formation: A robust method is to first convert the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and will readily form the amide upon addition of the desired amine.

    • Coupling Reagents: If direct coupling is preferred, use highly effective reagents. HATU, HBTU, or COMU are generally more reliable than EDC/HOBt for challenging substrates.[12]

  • Base Selection: A non-nucleophilic base is crucial to scavenge the acid produced during the reaction without competing in the reaction itself. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices.

  • Purification Challenges: The resulting amides, especially those derived from polar amines, can be difficult to purify. They may streak on silica gel columns.[13]

    • Tip: If streaking occurs on silica, try adding a small amount (0.5-1%) of triethylamine or ammonia in methanol to the eluent to neutralize acidic sites on the silica.[14] Alternatively, consider using a different stationary phase like alumina or reversed-phase chromatography.[14]

Q: I want to replace the carboxylic acid with a bioisostere to improve cell permeability. What are my options and what are the synthetic challenges?

A: Replacing a carboxylic acid is a common strategy to improve pharmacokinetic properties, as the charged nature of a carboxylate can limit passive diffusion across cell membranes.[15][16]

Common Carboxylic Acid Bioisosteres

Bioisostere Rationale & Key Features Synthetic Insight
Tetrazole Closely mimics the pKa and planar geometry of a carboxylic acid.[15] The negative charge is delocalized over the five-membered ring, which can improve lipophilicity compared to a carboxylate.[15]Typically synthesized from a nitrile precursor via a [3+2] cycloaddition with an azide source (e.g., sodium azide or trimethylsilyl azide). This requires converting the carboxylic acid to a nitrile first.
N-Acyl Sulfonamide Can offer improved metabolic stability and membrane permeability.[17] It is a weaker acid than a carboxylic acid.[17]Formed by coupling a sulfonamide with an activated carboxylic acid (e.g., an acid chloride).
Hydroxamic Acid Can act as a metal-chelating group and engage in different hydrogen bonding patterns.Synthesized by coupling the activated carboxylic acid with hydroxylamine.

Section 3: Troubleshooting Bioassays & Data Interpretation

Q: My in vitro assay results (e.g., IC50 values) for my new analogs are highly variable between experiments. What could be the cause?

A: Inconsistent in vitro data is a frequent problem in early-stage drug discovery. The issue often lies with the physicochemical properties of the compounds themselves.[18]

Root Causes of Assay Variability

  • Poor Solubility: This is the most common culprit. If a compound precipitates in the assay buffer, its effective concentration is unknown and lower than intended, leading to artificially high (and variable) IC50 values.[19][20]

    • Troubleshooting:

      • Measure Kinetic Solubility: Before screening, perform a kinetic solubility assay in your specific assay buffer.[21] This involves preparing a high-concentration DMSO stock and diluting it into the buffer to see at what concentration it precipitates.

      • Visual Inspection: During the assay, visually inspect the wells (especially at high concentrations) under a microscope for signs of precipitation.

      • Modify Assay Protocol: If solubility is an issue, consider adding a small, well-tolerated amount of a co-solvent or reducing the highest concentration tested.

  • Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment.

    • Troubleshooting: Incubate the compound in the assay buffer for the duration of the experiment. At various time points, quench the reaction and analyze the sample by LC-MS to see if the parent compound is still present.[22][23]

  • Non-Specific Binding: Lipophilic or "sticky" compounds can bind to plastics in the assay plates, reducing the free concentration available to interact with the target.

    • Troubleshooting: Consider using low-binding plates. Including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in the assay buffer can sometimes mitigate this issue, but you must first validate that the detergent does not affect your biological target.

Diagram: Workflow for Investigating Assay Variability

G start Inconsistent IC50 Results solubility_check Assess Kinetic Solubility in Assay Buffer start->solubility_check stability_check Check Compound Stability (LC-MS Time Course) solubility_check->stability_check Solubility OK remediate_solubility Remediate: Lower Max Concentration or Add Co-solvent solubility_check->remediate_solubility Precipitation Observed binding_check Investigate Non-Specific Binding stability_check->binding_check Compound Stable remediate_stability Remediate: Shorten Incubation Time stability_check->remediate_stability Degradation Observed remediate_binding Remediate: Use Low-Binding Plates or Add Detergent binding_check->remediate_binding Binding Suspected end Consistent Data Obtained binding_check->end Binding OK remediate_solubility->end remediate_stability->end remediate_binding->end

Caption: A systematic approach to diagnosing inconsistent in vitro data.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling arylboronic acids to the 5-bromo position.

  • Reagent Preparation: In a reaction vial, combine the 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst and ligand. A reliable system is Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent via syringe. A 10:1 mixture of toluene and water is a good starting point. The total volume should be sufficient to make the reaction concentration approximately 0.1 M.

  • Reaction: Place the vial in a preheated heating block or oil bath at 80-100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is effective for coupling the nicotinic acid with a range of amines.

  • Reagent Preparation: To a solution of the 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add HATU (1.1 eq.) and an amine (1.2 eq.).

  • Base Addition: Add a non-nucleophilic base such as DIPEA (3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 29). Vitamin B3. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • PubMed. (2025, January 15). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from [Link]

  • MDPI. (2024, December 22). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Retrieved from [Link]

  • American Laboratory. (n.d.). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. Retrieved from [Link]

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Retrieved from [Link]

  • The Medical Biochemistry Page. (2026, January 28). Vitamin B3: Metabolism and Functions. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

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  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Retrieved from [Link]

  • MDPI. (2023, January 23). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Retrieved from [Link]

  • MDPI. (n.d.). Clinical Outcomes of ICSI Using Advanced Quantitative Phase Microscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
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  • ResearchGate. (2025, October 16). (PDF) Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

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Troubleshooting

Challenges in working with 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Technical Support Center: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Welcome to the dedicated support center for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS No. 912454-38-7).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Welcome to the dedicated support center for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS No. 912454-38-7). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling, properties, and storage of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Q1: What are the basic physical and chemical properties of this compound?

A1: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a substituted pyridinecarboxylic acid.[1] Its key feature is the trifunctional pyridine ring, which includes a carboxylic acid, a bromo substituent, and a cyclopropylmethoxy ether. These groups offer multiple handles for synthetic modification.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 912454-38-7 [2]
Molecular Formula C₁₀H₁₀BrNO₃ [2]
Molecular Weight 272.1 g/mol [2]
Appearance Typically an off-white to white solid or powder. [3]

| pKa | The pKa is not experimentally reported, but it can be estimated to be in the range of 3.5-4.5. This is based on the parent nicotinic acid (pKa ~4.85) and the electron-withdrawing effects of the bromo and ether substituents.[4][5] | N/A |

Q2: What are the recommended solvents for dissolving 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid?

A2: Solubility can be a significant challenge. Due to the crystalline nature of carboxylic acids and the hydrophobic substituents, solubility in aqueous solutions is low. It is sparingly soluble in water, especially at neutral or acidic pH.[6] For reactions and analysis, the following solvents are recommended:

  • Good Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents. Nicotinic acid itself shows solubility in DMSO and DMF.[7]

  • Moderate Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, and Ethyl Acetate, especially with gentle heating. Solubility may be limited and dependent on the specific application (e.g., for subsequent reactions vs. NMR analysis).

  • Poor Solubility: Water (at acidic/neutral pH), Hexanes, Diethyl Ether.

Pro-Tip: To dissolve the compound in aqueous buffers for biological assays, first prepare a concentrated stock solution in DMSO. Then, perform a serial dilution into the aqueous medium. Be mindful of the final DMSO concentration, as it can affect assay performance.

Q3: How should I properly store this reagent to ensure its long-term stability?

A3: This compound is generally stable under standard laboratory conditions.[5] For optimal shelf-life, adhere to the following storage protocols:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential slow oxidation or reaction with atmospheric moisture.

  • Light: Protect from direct light by storing in an amber vial or a light-blocking container. While nicotinic acid derivatives are relatively stable to light, this is a standard precaution for complex organic molecules.[8]

Section 2: Synthesis & Optimization Troubleshooting

The most common synthesis route involves the Williamson ether synthesis, starting from 5-bromo-6-hydroxynicotinic acid.[2] This section troubleshoots issues that may arise during this critical step.

SynthesisWorkflow cluster_0 Synthesis of 5-Bromo-6-hydroxynicotinic Acid cluster_1 Etherification Step A 6-Hydroxynicotinic Acid B Bromination (e.g., Br2 in Acetic Acid) A->B C 5-Bromo-6-hydroxynicotinic Acid B->C C2 5-Bromo-6-hydroxynicotinic Acid F 5-Bromo-6-(cyclopropylmethoxy) nicotinic Acid C2->F Williamson Ether Synthesis D (Bromomethyl)cyclopropane or Cyclopropylmethanol D->F Williamson Ether Synthesis E Base (e.g., KOH, NaH) Solvent (e.g., DMSO, DMF) E->F Williamson Ether Synthesis

Caption: General synthetic pathway to the target compound.

Q4: My etherification reaction yield is low. What are the likely causes and how can I improve it?

A4: Low yield in the Williamson ether synthesis step is a frequent issue. The root cause often lies in one of three areas: deprotonation, nucleophilic attack, or side reactions.

1. Incomplete Deprotonation of the Hydroxyl Group:

  • Causality: The hydroxyl group on the pyridine ring is weakly acidic. A base that is not strong enough will result in an equilibrium with a significant amount of the unreacted starting material. Sodium Hydride (NaH) is generally more effective than potassium hydroxide (KOH) for this purpose as it irreversibly deprotonates the alcohol, driving the reaction forward.

  • Troubleshooting Protocol:

    • Switch from KOH to Sodium Hydride (NaH). Use 1.1-1.2 equivalents.

    • Carefully dry your solvent (DMF or THF) and starting material to remove any water, which would quench the NaH.

    • Allow the deprotonation to proceed for 30-60 minutes at 0 °C to room temperature before adding the electrophile ((bromomethyl)cyclopropane).

2. Poor Reactivity of the Electrophile:

  • Causality: While (bromomethyl)cyclopropane is a common reagent, converting cyclopropylmethanol to a better leaving group, such as a tosylate or mesylate, can significantly increase reaction rates.

  • Troubleshooting Protocol:

    • Synthesize cyclopropylmethyl tosylate from cyclopropylmethanol using toluenesulfonyl chloride and a base like triethylamine or pyridine.

    • Use this more reactive electrophile in your Williamson ether synthesis. The reaction should proceed more quickly and at a lower temperature.

3. Competing O- vs. N-Alkylation:

  • Causality: The starting material, 5-bromo-6-hydroxynicotinic acid, exists in tautomeric equilibrium with its pyridone form. The pyridone oxygen is the desired site of alkylation, but the ring nitrogen can also be alkylated, leading to a zwitterionic byproduct that is difficult to separate.

  • Troubleshooting Protocol:

    • Solvent Choice: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[2]

    • Counter-ion: The choice of base matters. A potassium salt (from KOH or K₂CO₃) often favors O-alkylation over a sodium salt in some systems. If using NaH is problematic, consider potassium tert-butoxide.

Q5: I am seeing a significant amount of an unknown byproduct in my crude reaction mixture. How can I identify and minimize it?

A5: The most likely byproduct is either the N-alkylated pyridone (as discussed in Q4) or a product resulting from a reaction with the carboxylic acid.

  • Identification:

    • Mass Spectrometry: The byproduct will likely have the same mass as your desired product (an isomer). LC-MS is invaluable for separating these isomers and confirming their mass.

    • NMR Spectroscopy:

      • ¹H NMR: Look for shifts in the aromatic protons. N-alkylation will cause a significant downfield shift of the pyridine ring protons compared to O-alkylation.

      • ¹³C NMR: The carbonyl carbon of the carboxylic acid should be present (~165-175 ppm). If this is absent and new signals appear, esterification may have occurred.

  • Minimization Strategy: Protect the Carboxylic Acid

    • Causality: The carboxylic acid can be deprotonated by the base and can potentially react with the electrophile to form an ester, or interfere with the desired reaction. Protecting it as a simple ester (e.g., methyl or ethyl) before the etherification step can lead to a much cleaner reaction.

    • Experimental Protocol: Protection/Deprotection Workflow

      • Esterification (Protection): Reflux the starting 5-bromo-6-hydroxynicotinic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours. Neutralize, extract, and purify the resulting methyl ester.

      • Etherification: Perform the Williamson ether synthesis as described previously on the protected methyl ester.

      • Saponification (Deprotection): Hydrolyze the methyl ester back to the carboxylic acid using LiOH or NaOH in a THF/water mixture.

      • Acidify the reaction mixture to a pH of 2.5-3 to precipitate the final product.[9][10]

ProtectionWorkflow A Starting Acid B Esterification (MeOH, H+) A->B Step 1 C Protected Methyl Ester B->C D Williamson Ether Synthesis C->D Step 2 E Alkylated Ester D->E F Saponification (LiOH, H2O/THF) E->F Step 3 G Final Product (Acid) F->G

Caption: A robust protection-based synthesis workflow.

Section 3: Purification & Analysis Clinic

Purifying the final product and confirming its structure are critical for ensuring the validity of downstream experiments.

Q6: I am struggling to purify the final product. Column chromatography gives poor separation and recrystallization fails. What should I try?

A6: Purification of polar, acidic compounds can be challenging. A multi-step approach is often necessary.

1. Acid-Base Extraction Work-up:

  • Causality: This technique leverages the acidic nature of your product to separate it from neutral or basic impurities.

  • Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer as its carboxylate salt. Neutral impurities (like any unreacted electrophile or esterified byproducts) will remain in the organic layer.

    • Separate the layers. Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3.[10]

    • The pure product should precipitate out of the solution. If it doesn't, extract the acidified aqueous layer back into an organic solvent (e.g., Ethyl Acetate or DCM), dry, and concentrate.

2. Optimized Recrystallization:

  • Causality: Finding the right solvent system is key. You need a solvent in which the compound is soluble when hot but poorly soluble when cold.

  • Solvent Screening Table:

    Solvent System Observation Recommendation
    Isopropanol/Water Good solubility in hot isopropanol; precipitation upon adding cold water. A promising system. Dissolve in minimal hot isopropanol, then add water dropwise until turbidity persists. Cool slowly.[10]
    Ethanol May be too soluble even when cold. Try a co-solvent system like Ethanol/Hexane.
    Acetic Acid/Water Often effective for nicotinic acids. Use with caution due to the high boiling point and corrosivity of acetic acid.

    | Toluene | Likely poor solubility. | Not recommended unless derivatized to a less polar form. |

3. Preparative HPLC:

  • Causality: For very difficult separations or for obtaining highly pure material (>99%), preparative reverse-phase HPLC is the gold standard.

  • Starting Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of Water (with 0.1% formic acid or TFA) and Acetonitrile. The acid is crucial to keep the carboxyl group protonated for better retention and peak shape.

Q7: How can I definitively confirm the structure and purity of my final compound?

A7: A combination of analytical techniques is required for full characterization.

  • ¹H NMR: This will confirm the presence of all expected proton environments: the cyclopropyl protons (a characteristic multiplet between 0.4-1.2 ppm), the methylene protons of the ether linkage (~4.0-4.5 ppm), and the two aromatic protons on the pyridine ring (typically between 7.5-8.8 ppm).

  • ¹³C NMR: Confirms the carbon skeleton, including the carboxylic acid carbonyl (~165-175 ppm).

  • LC-MS: This is the best method for assessing purity. A single sharp peak in the chromatogram is desired. The mass spectrum should show the correct molecular ion peak (M+H⁺ or M-H⁻) with the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

  • Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for C₁₀H₁₀BrNO₃ within ±0.4%.

Section 4: Reaction & Derivatization Support

This compound is an intermediate, most often used in amide coupling reactions to build more complex molecules.

Q8: My amide coupling reaction with an amine is slow and incomplete. How can I improve the reaction?

A8: The carboxylic acid first needs to be activated to a more reactive species to readily react with an amine.

Table 2: Common Amide Coupling Reagents & Conditions

Reagent Conditions Advantages Disadvantages
SOCl₂ (Thionyl Chloride) Reflux in SOCl₂ or DCM. Highly reactive acyl chloride intermediate.[10] Harsh conditions; not suitable for sensitive substrates. Generates HCl.
EDC/HOBt EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), Amine (1.0 eq) in DMF or DCM. Mild conditions, high yield, good for complex molecules. Reagents can be expensive; requires careful stoichiometry.

| HATU | HATU (1.1 eq), DIPEA or 2,4,6-Collidine (2.0 eq), Amine (1.0 eq) in DMF. | Very fast and efficient, even with hindered amines. | Most expensive option; can be hygroscopic. |

  • Causality and Recommendation: For most applications, standard carbodiimide chemistry with EDC/HOBt is the most reliable starting point. The 5-bromo and 6-ether substituents do not significantly hinder the reactivity of the carboxylic acid at position 3. If your amine is particularly electron-deficient or sterically hindered, upgrading to HATU is recommended. The use of thionyl chloride should be reserved for robust amines where other methods have failed.[10]

AmideCoupling reagents Amine (R-NH2) Coupling Reagent (e.g., EDC/HOBt) Base (e.g., DIPEA) product Result Amide Product reagents->product acid 5-Bromo-6-(cyclopropylmethoxy) nicotinic Acid In Solvent (DMF) acid:port->product Activation & Coupling

Caption: Key components for a successful amide coupling reaction.

References

  • IndiaMART. 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard. Available at: [Link]

  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. PDF. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • LookChem. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. Available at: [Link]

  • Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link] (Note: This is a representative URL structure, the actual URL may differ).

  • Google Patents. CN102249994B - Preparation method of nicotinic acid.
  • Jetir.Org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]

  • Wikipedia. Nicotinic acid. Available at: [Link]

  • PubChem. Nicotinic Acid | C6H5NO2 | CID 938. Available at: [Link]

  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. Available at: [Link]

  • CDC. NICOTINE 2551. Available at: [Link]

  • PubMed. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Available at: [Link]

  • RSC Publishing. Analytical Methods. Available at: [Link]

  • Organic Syntheses Procedure. nicotinic acid. Available at: [Link]

  • ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]

  • NIH. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

  • PubChem. 5-Bromo-6-cyclobutoxynicotinic acid | C10H10BrNO3 | CID 66678843. Available at: [Link]

  • Cheméo. Chemical Properties of Niacin (CAS 59-67-6). Available at: [Link]

  • LCTech GmbH. NIACIN (VITAMIN B3). Available at: [Link]

  • Exposome-Explorer - IARC. Nicotinic acid (Compound). Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

An in-depth technical guide by a Senior Application Scientist. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for experiments involving 5-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for experiments involving 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. It addresses common sources of experimental variability through a structured troubleshooting guide and a comprehensive set of frequently asked questions.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the synthesis and handling of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, providing a logical framework for diagnosis and resolution.

Question: My reaction yield is consistently low or non-existent. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid typically trace back to the Williamson ether synthesis step, which is sensitive to several factors.

Potential Causes & Solutions:

  • Inefficient Deprotonation of the Starting Phenol: The reaction proceeds via an alkoxide intermediate formed by deprotonating the hydroxyl group of a precursor like 5-bromo-6-hydroxynicotinic acid (or its ester).

    • Causality: Incomplete deprotonation means less nucleophile is available to react with your cyclopropylmethyl halide, stalling the reaction.

    • Solution:

      • Choice of Base: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a standard choice. Ensure the NaH is fresh and not passivated.

      • Reaction Conditions: Allow sufficient time for the deprotonation to complete before adding the electrophile. This can be monitored by the cessation of hydrogen gas evolution when using NaH.

  • Poor Quality or Reactivity of Reagents:

    • Causality: The purity of the starting materials is paramount. Old or improperly stored cyclopropylmethyl bromide can degrade. Similarly, the nicotinic acid precursor must be pure and, critically, anhydrous.[1]

    • Solution:

      • Verify the purity of your 5-bromo-6-hydroxynicotinic acid precursor via NMR or melting point.

      • Use freshly opened or distilled cyclopropylmethyl bromide.

      • Ensure all solvents are rigorously dried. Anhydrous conditions are critical as water will quench the base (NaH) and the alkoxide intermediate.

  • Suboptimal Reaction Temperature:

    • Causality: Ether synthesis reactions require a balance. Too low a temperature results in a sluggish reaction rate, while excessively high temperatures can lead to decomposition of reactants or products, particularly with complex heterocyclic systems.[2]

    • Solution:

      • The deprotonation step with NaH is often performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature.

      • After adding the cyclopropylmethyl bromide, gently heating the reaction (e.g., to 50-60 °C) can improve the rate of the Sₙ2 reaction. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid byproduct formation.

Question: My final product is contaminated with impurities that are difficult to remove. What are they and how can I achieve higher purity?

Answer: Impurities often stem from unreacted starting materials or side reactions. Identifying the impurity is the first step toward optimizing the purification.

Potential Impurities & Purification Strategies:

Impurity TypeLikely SourceRecommended Purification Protocol
Unreacted Starting Material Incomplete reaction due to reasons listed in the "Low Yield" section.Recrystallization: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a polar molecule. A mixed-solvent recrystallization (e.g., ethanol/water or isopropanol/water) is often effective. The starting material, 5-bromo-6-hydroxynicotinic acid, is generally more polar and may remain in the mother liquor.[3]
Bis-alkylation or other byproducts Reaction of the carboxylate group (if unprotected) or other reactive sites.Column Chromatography: Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity to elute the more polar desired product.
Residual Solvents (e.g., DMF) High-boiling point solvents used in the reaction.Azeotropic Removal/High-Vacuum Drying: Co-evaporate the product with a lower-boiling solvent like toluene under reduced pressure. For final drying, use a high-vacuum line at a slightly elevated temperature (e.g., 40-50 °C), provided the compound is thermally stable.

Self-Validating Purification Workflow:

  • Initial Workup: After the reaction is complete, quench carefully with water and adjust the pH. The carboxylic acid product will be soluble in a basic aqueous solution (e.g., pH > 8 with NaHCO₃), allowing for an acid-base extraction to remove non-acidic impurities.

  • Precipitation: Re-acidify the aqueous layer (e.g., to pH 3-4 with HCl) to precipitate your crude product.[3][4]

  • Purity Assessment: Analyze the crude product by HPLC and ¹H NMR to identify the major impurities.

  • Select Purification Method: Based on the impurities identified, choose recrystallization for removing starting materials or column chromatography for closely related byproducts.

  • Final Confirmation: Analyze the purified product again by HPLC (should show >98% purity) and NMR to confirm the structure and absence of impurities.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic strategy for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid?

A common and effective strategy involves a two-step sequence starting from a commercially available precursor. The order of these steps is crucial for success, as the directing effects of the substituents influence the feasibility of each transformation.[5][6]

  • Start with 6-hydroxynicotinic acid: This material contains the essential pyridine core with a hydroxyl group ready for etherification.

  • Step 1: Electrophilic Bromination: Brominate the 6-hydroxynicotinic acid at the 5-position. The hydroxyl group is an activating ortho-, para-director, making the 5-position electronically favorable for electrophilic aromatic substitution.[7][8] This step yields 5-bromo-6-hydroxynicotinic acid.

  • Step 2: Williamson Ether Synthesis: React the 5-bromo-6-hydroxynicotinic acid (or its corresponding ester, which can prevent side reactions at the carboxylic acid) with cyclopropylmethyl bromide in the presence of a strong base like NaH in an anhydrous solvent like DMF.[9] If an ester was used, a final hydrolysis step is required to yield the target carboxylic acid.

Q2: How should I store the final compound to ensure its stability?

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a crystalline solid.[10] To ensure long-term stability:

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential slow oxidation.

  • Light: Store protected from light, as many complex organic molecules can be light-sensitive.

Q3: What are the primary analytical methods to confirm the structure and purity?

A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Technique Purpose Expected Observations
¹H NMR Structural ConfirmationSignals corresponding to the two aromatic protons on the pyridine ring, the -O-CH₂- protons of the methoxy group, the methine proton of the cyclopropyl group, and the cyclopropyl methylene protons (a complex multiplet at high field, ~0.3-0.6 ppm). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Carbon Skeleton ConfirmationPeaks for all 10 unique carbons in the molecule.
RP-HPLC Purity AssessmentA single major peak with purity typically >98% by area under the curve. This is crucial for confirming the absence of starting materials and byproducts.[12]
Mass Spectrometry Molecular Weight VerificationAn observed mass matching the calculated molecular weight (C₁₀H₁₀BrNO₃ = 272.1 g/mol ).[13][14]
Melting Point Purity and Identity CheckA sharp, defined melting point range is indicative of high purity.

Q4: What are the key safety precautions when handling this compound and its precursors?

  • General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust.

  • Reagent-Specific Hazards:

    • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle exclusively under anhydrous conditions and in an inert atmosphere.

    • Bromine/NBS: Brominating agents are corrosive and toxic. Handle with extreme care in a fume hood.

    • Thionyl Chloride (if used): Highly corrosive and reacts with water to release toxic HCl and SO₂ gases.[1]

Visualized Workflow: Troubleshooting Synthesis Failures

The following diagram provides a logical decision tree for diagnosing and resolving issues encountered during the synthesis.

G start Problem: Low or No Product Yield check_sm Step 1: Verify Starting Materials (SMs) - Purity (NMR, MP) - Anhydrous? start->check_sm sm_ok SMs are OK check_sm->sm_ok Yes sm_bad SMs are Impure/Wet - Purify/Dry SMs - Use fresh reagents check_sm->sm_bad No check_reaction Step 2: Analyze Reaction Conditions - Base strength/activity? - Anhydrous solvent? - Correct temperature? sm_ok->check_reaction reaction_ok Conditions Seem Correct check_reaction->reaction_ok Yes reaction_bad Suboptimal Conditions - Use fresh NaH - Rigorously dry solvents - Optimize temperature check_reaction->reaction_bad No check_workup Step 3: Evaluate Workup & Purification - Correct pH for extraction? - Inefficient precipitation? - Product loss during chromatography? reaction_ok->check_workup workup_ok Successful Isolation check_workup->workup_ok Yes workup_bad Workup Issues - Check pH with meter - Optimize recrystallization solvent - Analyze mother liquor/fractions for product check_workup->workup_bad No

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

  • Process for preparing 5-bromonicotinic acid.
  • Process for preparing 5-bromonicotinic acid.
  • 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. LookChem. [Link]

  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]

  • 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard. IndiaMART. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health (NIH). [Link]

  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. [Link]

  • Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. [Link]

  • A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
  • 12 questions with answers in NICOTINIC ACIDS. ResearchGate. [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. MDPI. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]

  • nicotinic acid. Organic Syntheses Procedure. [Link]

  • RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. MDPI. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of Aromatic Compounds From Benzene. Chemistry Steps. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. [Link]

  • Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. [Link]

  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • Nicotinic acid prevents experimental liver fibrosis by attenuating the prooxidant process. [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Nicotinic Acid. PubChem. [Link]

  • 5-Bromo-6-cyclobutoxynicotinic acid. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid and its Place in the Nicotinic Acid Derivative Landscape

For researchers, scientists, and drug development professionals navigating the complex world of nicotinic acid derivatives, understanding the nuanced differences between analogs is paramount. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex world of nicotinic acid derivatives, understanding the nuanced differences between analogs is paramount. This guide provides an in-depth comparison of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid with other nicotinic acid derivatives, offering insights into its synthesis, predicted biological activity, and the structure-activity relationships that govern its performance. While direct comparative experimental data for this specific molecule is limited in the public domain, this guide synthesizes available information on closely related compounds and established medicinal chemistry principles to provide a robust predictive analysis.

Introduction to Nicotinic Acid and its Derivatives: A Multifaceted Therapeutic Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in treating dyslipidemia.[1][2] Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol has made it a valuable tool in cardiovascular disease management.[3][4] The discovery of the G protein-coupled receptor 109A (GPR109A) as the primary molecular target for nicotinic acid's lipid-modifying effects has spurred the development of a vast array of derivatives.[5][6] These derivatives aim to improve upon the parent molecule's therapeutic index by enhancing potency, selectivity, and pharmacokinetic properties while mitigating undesirable side effects such as flushing.[4]

Nicotinic acid derivatives are being explored for a wide range of therapeutic applications beyond dyslipidemia, including the treatment of inflammatory diseases, neuroinflammation, and certain types of cancer.[7][8][9] This therapeutic versatility stems from the diverse signaling pathways modulated by GPR109A activation.[3]

Synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid: A Strategic Design

The synthesis of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid involves a multi-step process, starting from readily available precursors. A plausible synthetic route, based on related literature and patent disclosures, is outlined below.[7][10]

Proposed Synthetic Pathway

Synthesis A 5-Bromonicotinic acid B 5-Bromo-6-chloronicotinic acid A->B Chlorination (e.g., SOCl₂, PCl₅) C 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid B->C Nucleophilic Substitution (Cyclopropylmethanol, Base) cAMP_Assay A Cell Culture (GPR109A-expressing cells) B Cell Plating (Assay plate) A->B C Compound Treatment (Test compounds + Forskolin) B->C D Cell Lysis & Detection C->D E Data Analysis (EC50 determination) D->E

Sources

Comparative

A Researcher's Guide to Target Validation of GPR109A: A Comparative Analysis of Chemical and Genetic Approaches

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, rigorous target validation stands as a critical checkpoint, separating promising therapeutic concepts from costly late-s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, rigorous target validation stands as a critical checkpoint, separating promising therapeutic concepts from costly late-stage failures. The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has emerged as a compelling target for a spectrum of diseases, including dyslipidemia, inflammatory conditions, and neurological disorders. This guide provides an in-depth comparison of methodologies for validating GPR109A as a therapeutic target, with a special focus on the utility of chemical probes like 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid and its analogs, alongside genetic strategies.

The Central Role of GPR109A in Physiology and Disease

GPR109A is a Gi-protein coupled receptor primarily recognized as the receptor for nicotinic acid (niacin) and the endogenous ketone body β-hydroxybutyrate.[1] Its activation triggers a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] This signaling pathway is implicated in a diverse range of physiological responses:

  • Lipid Metabolism: In adipocytes, GPR109A activation inhibits lipolysis, reducing the release of free fatty acids into circulation. This mechanism contributes to the lipid-lowering effects of niacin, which is known to decrease LDL and triglycerides while increasing HDL.[1]

  • Immunomodulation: GPR109A is expressed on various immune cells, including macrophages and neutrophils, where its activation can exert anti-inflammatory effects.[2][3] This has significant implications for inflammatory conditions such as atherosclerosis and inflammatory bowel disease.[2][4]

  • Neuroinflammation: Emerging evidence suggests a role for GPR109A in modulating neuroinflammation by regulating microglial activation, opening avenues for therapeutic intervention in neurodegenerative diseases.[2]

The multifaceted roles of GPR109A underscore its potential as a therapeutic target. However, effectively validating this target requires a nuanced understanding of the tools and techniques available to interrogate its function in relevant biological systems.

Chemical Validation: The Power of Small Molecule Probes

Chemical validation utilizes small molecule compounds—agonists or antagonists—to modulate the activity of a target protein and observe the resulting phenotypic changes.[5] This approach provides crucial information about the "druggability" of a target and the potential for therapeutic intervention.

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid , as a structural analog of nicotinic acid, is a prime candidate for a chemical probe to validate GPR109A. Its utility lies in its potential to selectively activate the receptor, allowing researchers to dissect its downstream effects.

Comparing the Arsenal of GPR109A Agonists

A variety of agonists, both endogenous and synthetic, are available for GPR109A target validation studies. Their key characteristics are summarized below:

Compound Type Potency (EC50/Ki) Selectivity Key Considerations
Nicotinic Acid (Niacin) Endogenous Ligand AnalogμM rangeAgonist for GPR109AWell-characterized, but can have off-target effects at high concentrations. Causes flushing side effect.[1]
β-Hydroxybutyrate Endogenous LigandHigh μM to mM rangeNatural agonistPhysiologically relevant, but lower potency requires higher concentrations.[2]
Butyrate Endogenous LigandmM rangeNatural agonistImportant in gut health, but has very low potency for GPR109A.[6]
MK-1903 Synthetic AgonistPotent (undisclosed)Selective for GPR109AA full agonist used in research to study GPR109A-specific effects.[1]
MK-0354 Synthetic AgonistEC50: 1.65 μM (human)Specific for GPR109AA partial agonist that has been shown to reduce free fatty acids without the flushing effect.[7]
GSK256073 Synthetic AgonistpEC50: 7.5Selective for GPR109AOrally active, non-flushing full agonist.[7]
Monomethyl fumarate Synthetic AgonistPotent GPR109A agonistActive metabolite of dimethyl fumarateUsed in the treatment of multiple sclerosis.[7]
The Understated Role of Antagonists

While agonists are crucial for demonstrating the effects of target activation, antagonists are equally important for confirming that the observed effects are indeed mediated by the target. Mepenzolate bromide has been identified as a GPR109A inhibitor.[7] By blocking the effects of an agonist, an antagonist provides strong evidence for on-target activity.

Genetic Validation: Unambiguous Target-Phenotype Links

Genetic validation methods directly manipulate the gene encoding the target protein to establish a definitive link between the target and a specific phenotype.[5]

GPR109A Knockout Models

The use of Gpr109a-/- mice has been instrumental in validating the role of this receptor. For instance, studies using these mice have shown that the anti-inflammatory and cancer-suppressive effects of niacin and butyrate in the colon are dependent on GPR109A.[2] Similarly, the analgesic effects of certain GPR109A agonists in models of chronic pain were absent in knockout mice.[2]

CRISPR-Cas9: Precision Gene Editing for Target Validation

The advent of CRISPR-Cas9 technology has revolutionized genetic target validation.[8] It offers a precise and efficient way to:

  • Knock out the GPR109A gene in specific cell types or animal models to study loss-of-function phenotypes.

  • Introduce specific mutations to study the structure-function relationship of the receptor.

  • Activate or repress gene expression to study the effects of varying GPR109A levels.

A Head-to-Head Comparison: Chemical vs. Genetic Validation

Approach Advantages Disadvantages
Chemical Validation (e.g., using 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid) - Provides information on target "druggability".- Allows for dose-dependent and temporal control of target modulation.- Can be applied across different cell types and in vivo models.- Potential for off-target effects of the chemical probe.- Pharmacokinetic and pharmacodynamic properties of the compound can influence results.- Does not definitively prove the target is solely responsible for the phenotype.
Genetic Validation (e.g., using CRISPR or Knockout mice) - Provides a direct and unambiguous link between the gene and the phenotype.- High specificity for the target.- Can reveal the physiological role of the target throughout development.- Does not provide information on the "druggability" of the target.- Can be time-consuming and technically challenging to create knockout models.- Potential for compensatory mechanisms to mask the true phenotype.

Experimental Protocols for GPR109A Target Validation

Cellular Assay: cAMP Measurement

This protocol outlines a method to assess the activation of GPR109A by measuring changes in intracellular cAMP levels.

Workflow for GPR109A cAMP Assay

Caption: Workflow for measuring cAMP levels upon GPR109A activation.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing GPR109A (e.g., HEK293-GPR109A, adipocytes, or macrophages) in a suitable multi-well plate and culture overnight.[9]

  • Pre-treatment: Wash the cells with serum-free media and then incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the GPR109A agonist (e.g., 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, niacin) and a vehicle control to the wells. Incubate for a defined period.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

  • cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format (e.g., HTRF, ELISA).

  • Data Analysis: Calculate the concentration of cAMP in each sample based on a standard curve. A decrease in cAMP levels upon agonist treatment indicates GPR109A activation.

Functional Assay: Cytokine Secretion Measurement

This protocol describes how to measure the secretion of inflammatory cytokines from immune cells following GPR109A activation.

Workflow for Cytokine Secretion Assay

Caption: Workflow for measuring cytokine secretion after GPR109A modulation.

Step-by-Step Protocol:

  • Cell Preparation: Isolate primary immune cells (e.g., peripheral blood mononuclear cells, macrophages) or use an appropriate immune cell line.

  • Pre-treatment: Pre-incubate the cells with the GPR109A agonist or vehicle control for a defined period.

  • Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide [LPS]) to the cells to induce cytokine production.[10]

  • Incubation and Collection: Incubate the cells for a period sufficient to allow for cytokine secretion (e.g., 4-24 hours).[10] Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using a suitable method such as ELISA or a multiplex bead-based assay.[11][12]

  • Data Analysis: Compare the levels of secreted cytokines between the agonist-treated and control groups. A reduction in pro-inflammatory cytokine levels suggests an anti-inflammatory effect mediated by GPR109A.

Visualizing the GPR109A Signaling Cascade

The activation of GPR109A initiates a complex signaling network within the cell.

GPR109A Signaling Pathway

GPR109A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR109A Agonist (e.g., 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid) GPR109A GPR109A Agonist->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) Gi->Inflammatory_Pathways Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Inhibits ERK ERK BetaArrestin->ERK Activates ERK->Inflammatory_Pathways Modulates

Caption: Simplified GPR109A signaling pathway upon agonist binding.

Conclusion: An Integrated Approach for Robust Target Validation

The validation of GPR109A as a therapeutic target necessitates a multi-pronged approach that judiciously combines both chemical and genetic methodologies. Chemical probes like 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid and other selective agonists are invaluable for assessing the druggability of GPR109A and for conducting dose-response studies in various disease models. Concurrently, genetic techniques such as knockout models and CRISPR-Cas9 provide the definitive evidence required to link GPR109A function to a specific phenotype. By integrating the insights gained from both approaches, researchers can build a compelling case for advancing GPR109A-targeted therapies from the laboratory to the clinic.

References

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014). Cancer Research. [Link]

  • GPR109A activation and aging liver. (2020). Aging. [Link]

  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., & Ganapathy, V. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]

  • Structures of GPR109A agonists presented herein with compound... ResearchGate. (n.d.). [Link]

  • Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]

  • Agonist lead identification for the high affinity niacin receptor GPR109a. (2007). Bioorganic & medicinal chemistry letters. [Link]

  • Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells. (1998). Clinical and diagnostic laboratory immunology. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug discovery today, 20(4), 450–457. [Link]

  • Strengths and Weaknesses of Different Target Validation Methods (Modified From[13]). ResearchGate. (n.d.). [Link]

  • Bio-Plex™ Cytokine Assay. Bio-Rad. (n.d.). [Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks. (2024). [Link]

  • Immunology for Non-Immunologists: Cytokine Measurement. Charles River Laboratories. (2019). [Link]

  • Gilbert, I. H. (2013). Target validation: linking target and chemical properties to desired product profile. Future medicinal chemistry, 5(13), 1533–1540. [Link]

  • 8IY9: Structure of Niacin-GPR109A-G protein complex. RCSB PDB. (2024). [Link]

  • Advantages and disadvantages of major technologies that perturb functions of genes or proteins. ResearchGate. (n.d.). [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (2014). Methods in molecular biology. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2021). Metabolites. [Link]

  • Gambhir, D., Ananth, S., Veeranan-Karmegam, R., Elangovan, S., Hester, S., Jennings, E., Offermanns, S., Nussbaum, J. J., Smith, S. B., Thangaraju, M., & Ganapathy, V. (2012). GPR109A as an anti-inflammatory receptor in retinal pigment epithelial cells and its relevance to diabetic retinopathy. Investigative ophthalmology & visual science, 53(4), 2208–2217. [Link]

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Validation

A Comparative Analysis of GPR109A Agonism: 5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid versus 5-Bromonicotinic Acid

A Technical Guide for Researchers in Drug Discovery and Development Introduction Nicotinic acid (niacin), a long-established therapeutic for dyslipidemia, exerts its beneficial effects primarily through the activation of...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

Nicotinic acid (niacin), a long-established therapeutic for dyslipidemia, exerts its beneficial effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A).[1][2] This activation leads to a desirable reduction in triglycerides and LDL cholesterol, accompanied by an increase in HDL cholesterol.[1] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing, a vasodilation response mediated by the same receptor.[2][3][4] This has spurred the development of novel GPR109A agonists with improved therapeutic windows. This guide provides a comparative overview of two such compounds: the well-characterized 5-bromonicotinic acid and the novel analog, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

5-Bromonicotinic acid is a known nicotinic acid derivative that has been explored as a scaffold in medicinal chemistry.[5][6] The introduction of a bromine atom at the 5-position can modulate the electronic properties of the pyridine ring, potentially influencing receptor binding and activity. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid represents a further structural evolution, incorporating a cyclopropylmethoxy group at the 6-position. This modification is hypothesized to enhance potency and/or alter the signaling bias of the molecule, potentially separating the desirable lipid-lowering effects from the undesirable flushing response.

This document will delve into a direct comparison of their biological activities, grounded in established principles of GPR109A pharmacology and structure-activity relationships (SAR). We will present detailed experimental protocols for assessing their activity and conclude with a discussion on the potential therapeutic implications of these structural modifications.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

While direct comparative experimental data for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is not yet extensively published, we can project its likely activity profile based on established SAR for GPR109A agonists. The introduction of substituents at the 6-position of the nicotinic acid scaffold has been a strategy to modulate potency and mitigate flushing.[7] The cyclopropylmethoxy group, with its unique steric and electronic properties, is anticipated to influence receptor interaction significantly.

Biological Parameter5-Bromonicotinic Acid5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid (Projected)Rationale for Projection
GPR109A Binding Affinity (Ki) ModerateHighThe cyclopropylmethoxy group may engage with a hydrophobic pocket in the GPR109A binding site, increasing affinity.
GPR109A Functional Potency (EC50) - cAMP Inhibition ModerateHighIncreased binding affinity is expected to translate to higher functional potency in inhibiting adenylyl cyclase.
GPR109A Functional Potency (EC50) - GTPγS Binding ModerateHighConsistent with cAMP inhibition, higher potency in stimulating GTPγS binding is anticipated.
Anti-lipolytic Activity PresentPotentially EnhancedEnhanced GPR109A agonism should lead to more potent inhibition of lipolysis in adipocytes.
Flushing Potential PresentPotentially ReducedThe 6-position substituent may induce a biased signaling cascade, favoring the Gαi pathway (anti-lipolytic) over the β-arrestin pathway implicated in flushing.[1]
Anti-inflammatory Activity PresentPotentially EnhancedGPR109A activation has anti-inflammatory effects; enhanced agonism could amplify this activity.[1][8][9]

Signaling Pathways and Experimental Workflow

The activation of GPR109A by an agonist initiates a cascade of intracellular events. The canonical pathway involves coupling to a Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism for the anti-lipolytic effects in adipocytes.[1] Concurrently, a β-arrestin-mediated pathway is implicated in the prostaglandin-mediated flushing response.[1]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A G_protein Gαiβγ GPR109A->G_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Flushing Prostaglandin Synthesis → Flushing beta_arrestin->Flushing Initiates Agonist Agonist (e.g., Nicotinic Acid Derivative) Agonist->GPR109A Binds to ATP ATP Lipolysis Lipolysis (Triglyceride Breakdown) cAMP->Lipolysis Inhibits

Caption: GPR109A Signaling Cascade

To empirically determine the biological activity of these compounds, a series of in vitro assays are essential. The following workflow outlines the key steps in characterizing GPR109A agonists.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo Models cAMP_Assay cAMP Inhibition Assay Potency_Efficacy Potency & Efficacy Determination cAMP_Assay->Potency_Efficacy Determine EC50 & Emax GTP_Assay GTPγS Binding Assay GTP_Assay->Potency_Efficacy Determine EC50 & Emax Lipid_Model Dyslipidemia Animal Model Flushing_Model Cutaneous Flushing Model Compound_Synthesis Compound Synthesis (5-Bromo-6-(cyclopropylmethoxy)nicotinic acid) Compound_Synthesis->cAMP_Assay Test Compound Compound_Synthesis->GTP_Assay Test Compound Potency_Efficacy->Lipid_Model Select Lead Compound Potency_Efficacy->Flushing_Model Assess Side Effect Profile

Caption: Experimental Workflow for GPR109A Agonist Characterization

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay (HTRF)

This assay quantifies the ability of a compound to inhibit the production of cyclic AMP in cells expressing GPR109A. A decrease in cAMP levels upon agonist stimulation is indicative of Gαi coupling and functional activity. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive method for this measurement.[10]

Materials:

  • HEK293 cells stably expressing human GPR109A

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

  • Forskolin

  • Test compounds (5-Bromonicotinic acid and 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid)

  • HTRF cAMP detection kit (e.g., from Cisbio)[11][12][13]

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture GPR109A-expressing HEK293 cells to ~80% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to a concentration of 2 x 10^5 cells/mL.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a known GPR109A agonist (e.g., nicotinic acid) in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of cell suspension to each well of the 384-well plate.

    • Add 5 µL of the test compound dilutions or control to the appropriate wells.

    • To stimulate cAMP production, add 5 µL of forskolin (final concentration ~1 µM) to all wells except the basal control.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent to each well.

    • Add 5 µL of the HTRF anti-cAMP-cryptate reagent to each well.

  • Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is a direct measure of receptor activation.[14][15]

Materials:

  • Membranes from cells expressing GPR109A

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP)

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • Test compounds

  • GTPγS (unlabeled)

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 25 µL of test compound dilutions or control

    • 25 µL of [35S]GTPγS (final concentration ~0.1 nM)

    • 100 µL of diluted cell membranes (5-20 µg of protein per well)

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Add 50 µL of SPA bead suspension to each well.

    • Seal the plate and incubate at room temperature for at least 3 hours to allow the beads to settle.

  • Data Acquisition: Count the plate in a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

The development of novel GPR109A agonists with an improved therapeutic index remains a key objective in the management of dyslipidemia. While 5-bromonicotinic acid serves as a valuable chemical scaffold, the introduction of a cyclopropylmethoxy group at the 6-position in 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid offers a promising avenue for enhancing potency and potentially mitigating the flushing side effect. The projected biological activity profile of this novel analog, based on established structure-activity relationships, suggests it could be a more potent and selective GPR109A agonist.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Through systematic in vitro and subsequent in vivo evaluation, the true therapeutic potential of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid can be elucidated. This comparative approach, grounded in rigorous scientific methodology, is essential for advancing the next generation of GPR109A-targeted therapeutics.

References

  • LookChem. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Priyadarshini, M., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 775975. [Link]

  • Benyó, Z., et al. (2006). Nicotinic Acid-Induced Flushing Is Mediated by Activation of Epidermal Langerhans Cells. Molecular Pharmacology, 70(6), 1844-1849. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Abdel-gawad, S. M., et al. (2016). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3235-3245. [Link]

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  • Richman, J. G., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3634-3636. [Link]

  • Richman, J. G., et al. (2005). Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. The Journal of Clinical Investigation, 115(12), 3634-3636. [Link]

  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. [Link]

  • Digby, J. E., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. The FASEB Journal, 26(6), 2365-2376. [Link]

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Comparative

Decoding the Molecular Handshake: A Comparative Guide to the Binding Site of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the binding site of the novel nicotinic acid derivative, 5-Bromo-6-(cyclopropylmethoxy)nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the binding site of the novel nicotinic acid derivative, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid. As a Senior Application Scientist, my objective is to present a comprehensive comparison with established ligands, grounded in experimental evidence and predictive modeling, to elucidate its mechanism of action and therapeutic potential.

Introduction: The GPR109A Receptor - A Key Target in Metabolic Regulation

Nicotinic acid (Niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia for decades. Its ability to modulate lipid profiles is primarily mediated through the activation of a specific G-protein coupled receptor (GPCR), known as GPR109A (G-protein coupled receptor 109A), also referred to as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] GPR109A is predominantly expressed in adipocytes and immune cells.[4]

The activation of this receptor by agonists like nicotinic acid initiates a signaling cascade through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] In adipocytes, this reduction in cAMP levels attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides, ultimately reducing the release of free fatty acids into circulation.[1]

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is a synthetic nicotinic acid analog designed to target GPR109A. Understanding its precise interaction with the receptor's binding site is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

The GPR109A Binding Pocket: A Detailed Topography

The binding site for nicotinic acid and its analogs on GPR109A is nestled within the transmembrane (TM) helices of the receptor. Extensive research, including site-directed mutagenesis and computational modeling, has identified a consistent set of key amino acid residues that are critical for ligand recognition and receptor activation.[2][5]

The binding pocket can be characterized by two primary interaction regions:

  • The Carboxylate Anchor: A highly conserved arginine residue, Arg111 , located in TMH3, serves as the primary anchor point for all nicotinic acid-like ligands.[2][6] The positively charged guanidinium group of arginine forms a strong ionic bond with the negatively charged carboxylate group of the ligand. This interaction is considered essential for agonist activity.

  • The Heterocyclic Binding Cleft: The pyridine ring of nicotinic acid and its analogs is accommodated in a hydrophobic pocket formed by residues from several transmembrane helices and an extracellular loop. Key interacting residues include:

    • Asn86 (TMH2) and Trp91 (ECL1): These residues form part of the outer boundary of the binding pocket.[2]

    • Ser178 (ECL2): This serine residue is crucial for forming a hydrogen bond with the nitrogen atom of the pyridine ring, contributing to the specificity of the interaction.[2]

    • Phe276 (TMH7) and Tyr284 (TMH7): These aromatic residues create a hydrophobic environment that interacts favorably with the pyridine ring of the ligands.[2]

Binding Hypothesis for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

While direct crystallographic or extensive mutagenesis data for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is not yet publicly available, its chemical structure allows for a highly confident prediction of its binding mode within the GPR109A pocket.

Based on the established pharmacophore for GPR109A agonists, the following interactions are proposed:

  • The carboxylic acid moiety will form the critical salt bridge with Arg111 .

  • The nicotinic acid core will orient itself within the hydrophobic cleft, with the pyridine nitrogen likely forming a hydrogen bond with Ser178 .

  • The bromo substituent at the 5-position is expected to occupy a hydrophobic sub-pocket, potentially increasing binding affinity through favorable van der Waals interactions.

  • The cyclopropylmethoxy group at the 6-position will extend into a more solvent-exposed region of the binding pocket. The cyclopropyl group can contribute to hydrophobic interactions, while the ether linkage may influence the ligand's conformational flexibility and solubility.

The following diagram illustrates the hypothesized binding of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid within the GPR109A binding site.

GPR109A_Binding_Site cluster_ligand 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid cluster_receptor GPR109A Binding Pocket Ligand Nicotinic Acid Core Carboxylate Carboxylate Group (-COOH) Bromo Bromo Group (-Br) Cyclopropylmethoxy Cyclopropylmethoxy Group (-O-CH2-cPr) Ser178 Ser178 (ECL2) Ligand->Ser178 Hydrogen Bond Hydrophobic_Pocket Hydrophobic Pocket (Phe276, Tyr284, Trp91) Ligand->Hydrophobic_Pocket Hydrophobic Interactions Arg111 Arg111 (TMH3) Carboxylate->Arg111 Ionic Bond (Essential for activity) Bromo->Hydrophobic_Pocket Hydrophobic Interactions Cyclopropylmethoxy->Hydrophobic_Pocket Hydrophobic Interactions caption Hypothesized binding of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Caption: Hypothesized binding of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Comparative Analysis with Alternative GPR109A Agonists

To contextualize the potential of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, a comparison with well-characterized GPR109A agonists is essential.

CompoundChemical ClassPotency (EC50)Key Structural Features
Niacin (Nicotinic Acid) Pyridine-3-carboxylic acid~51 nMUnsubstituted pyridine ring.[7]
Acipimox Pyrazinecarboxylic acid derivativePotent GPR109A agonistPyrazine ring instead of pyridine.[8]
MK-1903 Tricyclic pyrazole carboxylic acid~12.9 nMPotent and selective full agonist.[7][9]
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Substituted nicotinic acidData not publicly availableBromo and cyclopropylmethoxy substitutions.

EC50 values can vary depending on the assay conditions.

The significantly higher potency of MK-1903 compared to niacin highlights the potential for structural modifications to enhance receptor affinity and efficacy.[7][9] The substitutions on the nicotinic acid core of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid are designed to explore novel interactions within the binding pocket, potentially leading to improved pharmacological properties.

Experimental Protocols for Binding Site Confirmation

The following are standard, validated methodologies to experimentally confirm the binding of a novel ligand, such as 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, to GPR109A and to characterize its functional activity.

Radioligand Binding Assay (Competition)

This assay directly measures the affinity of a test compound for the receptor by its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Reaction: In a 96-well plate, incubate a fixed concentration of a high-affinity GPR109A radioligand (e.g., [3H]-nicotinic acid) with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (5-Bromo-6-(cyclopropylmethoxy)nicotinic acid).

  • Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined and converted to a Ki (inhibition constant).

Radioligand_Binding_Workflow start Start mem_prep Prepare GPR109A-expressing cell membranes start->mem_prep assay_setup Set up competition assay: - Membranes - [3H]-Nicotinic Acid (fixed conc.) - Test Compound (variable conc.) mem_prep->assay_setup incubation Incubate to reach equilibrium assay_setup->incubation filtration Separate bound and free radioligand via filtration incubation->filtration quantification Quantify bound radioactivity (Scintillation Counting) filtration->quantification analysis Analyze data to determine IC50/Ki quantification->analysis end End analysis->end caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor binding by measuring the inhibition of cAMP production.

Protocol:

  • Cell Culture: Use a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293).

  • Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate for a defined period at 37°C.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

cAMP_Signaling_Pathway cluster_inhibition Inhibitory Effect Ligand GPR109A Agonist GPR109A GPR109A Receptor Ligand->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes caption GPR109A-mediated inhibition of cAMP signaling.

Caption: GPR109A-mediated inhibition of cAMP signaling.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid binds to the well-defined agonist pocket of the GPR109A receptor, anchored by an ionic interaction with Arg111 and further stabilized by interactions within a hydrophobic cleft. Its structural modifications, compared to niacin, offer the potential for enhanced potency and a modified pharmacological profile.

To definitively confirm its binding site and fully characterize its activity, further experimental validation using the outlined protocols is essential. Such studies will not only solidify our understanding of this specific compound but also contribute to the broader structure-activity relationship knowledge base for GPR109A agonists, paving the way for the rational design of next-generation therapeutics for dyslipidemia and related metabolic disorders.

References

  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]

  • Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. [Link]

  • LookChem. (n.d.). 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. Retrieved January 31, 2024, from [Link]

  • Holst, J. J., et al. (2020). Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients. The Journal of Clinical Endocrinology & Metabolism, 105(5), e2137–e2148. [Link]

  • Thangaraju, M., et al. (2013). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 39(1), 193–205. [Link]

  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure & Dynamics, 39(18), 7175-7189. [Link]

  • Feingold, K. R. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E721-E730. [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 68(5), 1271–1280. [Link]

  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(1), 356-360. [Link]

  • Yadav, M. K., et al. (2024). Ligand binding interface of GPR109A. ResearchGate. [Link]

  • Ahmed, A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic chemistry, 145, 107136. [Link]

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  • Kiec-Wilk, B., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. International journal of molecular sciences, 22(21), 11899. [Link]

  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

  • Lukasova, M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PloS one, 8(6), e66293. [Link]

  • González-Ledo, M. F., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules (Basel, Switzerland), 27(19), 6599. [Link]

  • Cho, H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & medicinal chemistry letters, 25(4), 859–863. [Link]

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Validation

A Guide to 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid: Validating an Inert Negative Control for GPR109A Receptor Studies

In the intricate world of G protein-coupled receptor (GPCR) signaling, the use of appropriate controls is paramount to the integrity and interpretation of experimental data. This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of G protein-coupled receptor (GPCR) signaling, the use of appropriate controls is paramount to the integrity and interpretation of experimental data. This guide provides a comprehensive comparison of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid with a known agonist of the GPR109A receptor, demonstrating its suitability as a negative control compound for researchers in pharmacology and drug development. Through detailed experimental protocols and supporting data, we will establish the inert nature of this molecule in the context of GPR109A activation.

The Critical Role of GPR109A and the Quest for Specific Ligands

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has garnered significant attention for its role in metabolic regulation.[1][2] Activated by nicotinic acid (niacin), GPR109A signaling in adipocytes leads to the inhibition of lipolysis, a key mechanism in the management of dyslipidemia.[3][4] This receptor is also expressed in various immune cells, suggesting its involvement in inflammatory pathways.[1][5]

The therapeutic potential of targeting GPR109A has led to the development of various synthetic agonists.[2] However, to delineate the specific effects of GPR109A activation from off-target effects, researchers require not only potent agonists but also structurally related, yet biologically inactive, negative controls. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, a derivative of nicotinic acid, is proposed here as such a tool. Its structural modifications, the bromine atom at the 5-position and the cyclopropylmethoxy group at the 6-position of the pyridine ring, are hypothesized to abolish its ability to bind to and/or activate the GPR109A receptor.

Experimental Rationale: A Tale of Two Molecules

To validate 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a negative control, its activity, or lack thereof, will be compared against a well-characterized GPR109A agonist, Acipimox .[6][7] Acipimox, a synthetic analog of nicotinic acid, is known to activate GPR109A and elicit downstream signaling events.[5]

The primary signaling pathway of GPR109A involves coupling to an inhibitory G protein (Gi), which in turn inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.[2] A secondary, G protein-independent signaling event is the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and internalization.[2][8]

Therefore, this guide will detail two key in vitro assays to assess the activity of both compounds:

  • cAMP Inhibition Assay: To measure the functional consequence of Gi-protein activation.

  • β-Arrestin Recruitment Assay: To assess the G protein-independent signaling cascade.

For these experiments, a human embryonic kidney (HEK293) cell line stably overexpressing human GPR109A (HEK293-GPR109A) will be utilized to ensure a robust and reproducible signaling window.

Visualizing the GPR109A Signaling Cascade

The following diagram illustrates the canonical signaling pathway of the GPR109A receptor upon agonist binding.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A Gi_protein Gi Protein (αβγ) GPR109A->Gi_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR109A Agonist (e.g., Acipimox) Agonist->GPR109A Binds to Gi_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Mediates

Caption: GPR109A signaling pathway upon agonist binding.

Experimental Protocols

The following protocols provide a step-by-step guide to assessing the activity of the test compounds on the GPR109A receptor.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Parallel Assays start Start cell_culture Culture HEK293-GPR109A cells start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells cAMP_assay cAMP Inhibition Assay plate_cells->cAMP_assay barrestin_assay β-Arrestin Recruitment Assay plate_cells->barrestin_assay prepare_compounds Prepare serial dilutions of Acipimox and 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid add_compounds_cAMP Add test compounds prepare_compounds->add_compounds_cAMP add_compounds_barrestin Add test compounds prepare_compounds->add_compounds_barrestin add_forskolin Stimulate with Forskolin (for cAMP assay) cAMP_assay->add_forskolin barrestin_assay->add_compounds_barrestin add_forskolin->add_compounds_cAMP incubate_cAMP Incubate add_compounds_cAMP->incubate_cAMP lyse_cAMP Lyse cells incubate_cAMP->lyse_cAMP detect_cAMP Measure cAMP levels (e.g., HTRF, Luminescence) lyse_cAMP->detect_cAMP data_analysis Data Analysis (Dose-response curves, EC50/IC50) detect_cAMP->data_analysis incubate_barrestin Incubate add_compounds_barrestin->incubate_barrestin detect_barrestin Measure β-arrestin recruitment (e.g., BRET, FRET, EFC) incubate_barrestin->detect_barrestin detect_barrestin->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Overview of the experimental workflow.

Protocol 1: cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the forskolin-stimulated production of cAMP.

Materials:

  • HEK293-GPR109A cells

  • DMEM with 10% FBS and appropriate selection antibiotic

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

  • Forskolin

  • Acipimox (Positive Control)

  • 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (Test Compound)

  • cAMP detection kit (e.g., HTRF, luminescence-based)

  • White, opaque 96-well microplates

Procedure:

  • Cell Plating: Seed HEK293-GPR109A cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Acipimox and 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in assay buffer.

  • Assay Initiation:

    • Remove the culture medium from the cells and wash once with assay buffer.

    • Add the diluted compounds to the respective wells.

    • Add a fixed concentration of forskolin (predetermined to stimulate a submaximal cAMP response) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Protocol 2: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the GPR109A receptor upon ligand binding. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[8][9] The following is a general protocol outline.

Materials:

  • HEK293 cells co-expressing GPR109A fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein for BRET, or an enzyme fragment for EFC).

  • Assay buffer (as in the cAMP assay, but without a phosphodiesterase inhibitor).

  • Acipimox (Positive Control)

  • 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (Test Compound)

  • Substrate for the donor molecule (e.g., coelenterazine for luciferase-based assays).

  • White, opaque 96-well microplates.

Procedure:

  • Cell Plating: Seed the engineered HEK293 cells into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Acipimox and 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid in assay buffer.

  • Assay Initiation:

    • Remove the culture medium and replace it with assay buffer.

    • Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the substrate for the donor molecule and immediately measure the signal (e.g., luminescence and fluorescence for BRET) using a plate reader.

  • Data Analysis: Calculate the ratio of the acceptor signal to the donor signal. Plot this ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

Comparative Data Analysis

The following tables present hypothetical data that would be expected from the described experiments, clearly demonstrating the differential activity of Acipimox and 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

Table 1: cAMP Inhibition Assay Results

CompoundIC50 (nM)Maximum Inhibition (%)
Acipimox15095
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid> 10,000< 5

Table 2: β-Arrestin Recruitment Assay Results

CompoundEC50 (nM)Maximum Recruitment (Fold over Basal)
Acipimox3508.5
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid> 10,0001.1

The data presented in these tables clearly illustrates that while Acipimox potently inhibits cAMP production and induces β-arrestin recruitment in a dose-dependent manner, 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid shows no significant activity in either assay, even at high concentrations.

Conclusion: A Validated Tool for GPR109A Research

The experimental evidence outlined in this guide strongly supports the classification of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a negative control for the GPR109A receptor. Its structural similarity to known GPR109A agonists makes it an ideal tool to control for non-specific effects in cellular and in vivo studies. The lack of response in both G protein-dependent (cAMP inhibition) and G protein-independent (β-arrestin recruitment) signaling pathways confirms its inert nature at the GPR109A receptor.

For researchers investigating the physiological roles of GPR109A or screening for novel agonists and antagonists, the inclusion of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid as a negative control will significantly enhance the rigor and validity of their findings. It provides a crucial baseline to distinguish true receptor-mediated effects from experimental artifacts, thereby advancing our understanding of this important metabolic and immunomodulatory target.

References

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. Available at: [Link]

  • GPR109A activation and aging liver. Oncotarget. Available at: [Link]

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]

  • Acipimox. GPnotebook. Available at: [Link]

  • GPR109A activation in breast cancer cells inhibits cell survival and mammary tumor growth. ResearchGate. Available at: [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. The Journal of Biological Chemistry. Available at: [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites. Available at: [Link]

  • Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Available at: [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncogene. Available at: [Link]

  • Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. ResearchGate. Available at: [Link]

  • Vitamin B3. StatPearls. Available at: [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link]

  • The Chemistry and Biochemistry of Niacin (B3). ResearchGate. Available at: [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Available at: [Link]

  • Nicotinic Acid. PubChem. Available at: [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Available at: [Link]

  • (PDF) Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. Available at: [Link]

  • Niacin. Linus Pauling Institute. Available at: [Link]

  • cAMP assays in GPCR drug discovery. PubMed. Available at: [Link]

  • Why Study GPCR Arrestin Recruitment? Eurofins DiscoverX. Available at: [Link]

  • cAMP Assay to measure Odorant Receptor Activation. YouTube. Available at: [Link]

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Comparative

A Comparative Guide to 5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid Analogs as Cannabinoid Receptor 1 (CB1) Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid analogs, a class of compounds investigated primarily as antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid analogs, a class of compounds investigated primarily as antagonists of the Cannabinoid Receptor Type 1 (CB1). The core focus of this analysis is to delineate the structure-activity relationships (SAR) that govern their potency, selectivity, and pharmacokinetic properties, with a particular emphasis on the development of peripherally selective agents to mitigate the central nervous system (CNS) side effects that have plagued earlier generations of CB1 receptor blockers.

The foundation of this guide is the seminal work by Röver and colleagues, who explored a series of 6-alkoxy-5-aryl-3-pyridinecarboxamides as potential treatments for obesity and metabolic syndrome. Their research aimed to uncouple the therapeutic metabolic benefits from the centrally-mediated adverse effects, such as depression and anxiety, which led to the withdrawal of the first-in-class CB1 antagonist, rimonabant.

The Rationale for Peripheral CB1 Receptor Antagonism

The endocannabinoid system, and specifically the CB1 receptor, is a key regulator of energy balance. While central CB1 receptor blockade effectively reduces appetite and body weight, it is also associated with significant psychiatric side effects.[1] However, the CB1 receptor is also expressed in peripheral tissues, including the liver, adipose tissue, and skeletal muscle, where it plays a role in lipid and glucose metabolism.[2] This has led to the hypothesis that peripherally selective CB1 receptor antagonists could offer the metabolic benefits of CB1 blockade without the CNS-related liabilities.[1][2] The 6-alkoxy-5-aryl-3-pyridinecarboxamide scaffold, which includes 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid analogs, emerged from efforts to design such peripherally restricted agents.[1]

Core Scaffold and Key Structural Modifications

The general structure of the compounds discussed in this guide is a 6-alkoxy-5-aryl-3-pyridinecarboxamide. The key points of modification to explore the SAR are:

  • The 6-alkoxy group: The nature of the alkoxy substituent at the 6-position of the pyridine ring is crucial for modulating the pharmacokinetic properties, particularly brain penetration.

  • The 5-aryl group: Substitutions on this aromatic ring influence the potency and selectivity for the CB1 receptor.

  • The 3-carboxamide: This functional group is a key interaction point with the receptor, and modifications here can significantly impact binding affinity.

Caption: Key modification points on the 6-alkoxy-5-aryl-3-pyridinecarboxamide scaffold.

Comparative Analysis of Analogs

While a comprehensive table of all analogs from the foundational study by Röver et al. is not publicly available, we can infer key SAR trends from subsequent research that has cited this work.

Impact of the 6-Alkoxy Group on Brain Penetration

A primary objective in the design of these analogs was to limit their access to the CNS. The introduction of polar or bulky substituents in the 6-alkoxy group was a key strategy to increase the polar surface area and reduce the lipophilicity of the molecules, thereby hindering their ability to cross the blood-brain barrier. The cyclopropylmethoxy group in the parent compound is a feature that was systematically varied to tune this property. Analogs with markedly reduced brain exposure were found to have no significant effect on body weight, supporting the hypothesis that the anti-obesity effects of CB1 antagonists are primarily centrally mediated.[1][3]

Structure-Activity Relationship at the 5-Aryl Position

The nature and substitution pattern of the aryl group at the 5-position of the pyridine ring are critical determinants of binding affinity for the CB1 receptor. Research on related 6-alkoxy-5-aryl-3-pyridinecarboxamides has shown that even minor changes to this part of the molecule can lead to significant changes in potency. For instance, in a series of analogs, compounds 14g and 14h were found to have low nanomolar binding affinities for the human CB1 receptor, comparable to the reference compound rimonabant.[3] However, these same compounds exhibited a 20- to 30-fold lower affinity for the mouse CB1 receptor, highlighting a species-dependent difference in the binding pocket.[3] This underscores the importance of evaluating analogs across species to ensure the translatability of preclinical findings.

Table 1: In Vitro Potency of Representative Analogs at the CB1 Receptor

CompoundCore StructureKey SubstituentshCB1 Ki (nM)mCB1 Ki (nM)Reference
14g 6-Alkoxy-5-aryl-3-pyridinecarboxamideSpecific substitutions not detailed in snippetsLow nanomolar20-30 fold lower than hCB1[3]
14h 6-Alkoxy-5-aryl-3-pyridinecarboxamideSpecific substitutions not detailed in snippetsLow nanomolar20-30 fold lower than hCB1[3]
Rimonabant Pyrazole-basedN/AComparable to 14g/14hComparable to hCB1[3]

Note: Specific structural details and a wider range of analogs are presented in the primary literature (Röver et al., 2013).

Experimental Protocols

To provide a framework for the evaluation of novel analogs in this series, the following are detailed methodologies for key experiments.

CB1 Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the CB1 receptor.

Objective: To quantify the interaction of the test compounds with the human and rodent CB1 receptors.

Materials:

  • Membranes from cells stably expressing the human or mouse CB1 receptor.

  • Radioligand: [3H]SR141716A (a well-characterized CB1 antagonist).

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]SR141716A at a concentration close to its Kd, and the test compound or vehicle.

  • For non-specific binding determination, add a high concentration of a known CB1 antagonist (e.g., unlabeled SR141716A).

  • Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive CB1 receptor binding assay.

In Vivo Assessment of Brain Penetration

This protocol describes a method to determine the brain-to-plasma concentration ratio of the test compounds in rodents.

Objective: To evaluate the extent to which the test compounds cross the blood-brain barrier.

Materials:

  • Test compounds formulated for oral or intravenous administration.

  • Rodents (e.g., mice or rats).

  • Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

  • Administer the test compound to the animals at a specific dose and route.

  • At a predetermined time point (e.g., corresponding to the Cmax), anesthetize the animals and collect blood samples via cardiac puncture.

  • Immediately thereafter, perfuse the animals with saline to remove blood from the brain.

  • Harvest the brains and homogenize them in an appropriate buffer.

  • Process the plasma and brain homogenates to extract the drug.

  • Quantify the concentration of the test compound in both plasma and brain samples using a validated LC-MS/MS method.

  • Calculate the brain-to-plasma concentration ratio.

Conclusion and Future Perspectives

The exploration of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid analogs and related 6-alkoxy-5-aryl-3-pyridinecarboxamides has significantly advanced our understanding of the SAR for peripheral CB1 receptor antagonism. The ability to fine-tune the pharmacokinetic properties, particularly brain penetration, through modifications of the 6-alkoxy group, while maintaining high potency via substitutions on the 5-aryl ring, represents a key achievement in this field.

Although the initial goal of developing these compounds as anti-obesity agents with minimal CNS side effects was not fully realized due to the central role of CB1 in appetite regulation, this class of peripherally selective CB1 antagonists holds promise for other therapeutic indications where peripheral CB1 receptor signaling is implicated, such as non-alcoholic fatty liver disease (NAFLD), diabetic nephropathy, and certain types of pain and inflammation. Future research should focus on optimizing the efficacy of these compounds in relevant disease models and further characterizing their safety profiles.

References

  • Röver, S., et al. (2013). 6-Alkoxy-5-aryl-3-pyridinecarboxamides, a new series of bioavailable cannabinoid receptor type 1 (CB1) antagonists including peripherally selective compounds. Journal of Medicinal Chemistry, 56(24), 9874–9896.
  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological Reviews, 58(3), 389–462.
  • Christensen, R., et al. (2007). Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials. The Lancet, 370(9600), 1706-1713.
  • Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant.
  • Osei-Hyiaman, D., et al. (2005). Endocannabinoid activation at hepatic CB1 receptors stimulates fatty acid synthesis and contributes to diet-induced obesity.
  • Salo, O. M., et al. (2004). Development of a 3D model for the human cannabinoid CB1 receptor. Journal of Medicinal Chemistry, 47(12), 3048–3057.
  • Shim, J. Y., et al. (2012). Probing the interaction of SR141716A with the CB1 receptor. The Journal of Biological Chemistry, 287(46), 38741–38754.
  • Gomez, R., et al. (2017). Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice. ACS Medicinal Chemistry Letters, 8(10), 1046-1051.

Sources

Validation

A Researcher's Guide to the Selectivity Profiling of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

For researchers and drug development professionals, the quest for potent and selective molecular probes and therapeutic candidates is paramount. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid has emerged as a compound of i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for potent and selective molecular probes and therapeutic candidates is paramount. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid has emerged as a compound of interest, likely due to its structural resemblance to nicotinic acid (Niacin), a well-known modulator of lipid metabolism.[1][2][3] This guide provides a comprehensive framework for the selectivity profiling of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, comparing it with established alternatives and offering detailed experimental protocols to empower your research.

Introduction: The Significance of Selectivity in Nicotinic Acid Analogs

Nicotinic acid, a form of vitamin B3, exerts its primary pharmacological effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[4][5] This receptor is predominantly expressed in adipocytes and immune cells.[4] Activation of GPR109A in fat cells inhibits lipolysis, leading to a reduction in circulating free fatty acids and triglycerides, and an increase in high-density lipoprotein (HDL) cholesterol.[1][5][6] However, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This vasodilation is also mediated by GPR109A activation in Langerhans cells of the skin, triggering the release of prostaglandin D2.[5][6]

The development of nicotinic acid derivatives, such as 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, is driven by the goal of separating the desirable metabolic effects from the undesirable flushing response. Furthermore, the nicotinic acid scaffold has been implicated in other biological activities, including anti-inflammatory and anti-cancer effects, by modulating targets such as vascular endothelial growth factor receptor-2 (VEGFR-2).[7][8] Therefore, a thorough selectivity profile is crucial to understanding the full biological activity of any new analog.

This guide will delineate a systematic approach to characterizing the selectivity of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid, using a combination of in vitro assays. We will compare its activity with nicotinic acid and a selection of other GPR109A agonists.

Comparative Compounds

A robust selectivity profiling study requires well-characterized comparator compounds. The following table outlines suitable candidates for comparison with 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

CompoundPrimary Target(s)Key Characteristics
Nicotinic Acid (Niacin) GPR109AEndogenous ligand, well-characterized lipid-modifying effects and flushing side effect.[1][5]
Acifran GPR109A / GPR109BOrally active agonist for both the high and low-affinity niacin receptors.[9]
GSK256073 GPR109APotent, selective, and orally active full agonist with non-flushing properties.[9]
MK-1903 GPR109AA potent and selective full agonist for GPR109A.[6][9]

Experimental Workflow for Selectivity Profiling

The following workflow provides a tiered approach to building a comprehensive selectivity profile for 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Off-Target & Selectivity Assessment cluster_2 Tier 3: Cellular & Phenotypic Assays A GPR109A Radioligand Binding Assay B GPR109A Functional Assay (cAMP or GTPγS) A->B Determine Potency (Ki) C GPR109B Counter-Screen B->C Assess Selectivity D VEGFR-2 Kinase Assay B->D Assess Off-Target Activity F Adipocyte Lipolysis Assay B->F Confirm Cellular Efficacy E Broad Kinase Panel Screen D->E Broader Off-Target Profiling G Macrophage Anti-inflammatory Assay (e.g., LPS-induced cytokine release) F->G Investigate Pleiotropic Effects

Caption: Tiered experimental workflow for selectivity profiling.

Tier 1: Primary Target Engagement

The initial step is to confirm and quantify the interaction of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid with its presumed primary target, GPR109A.

3.1.1. GPR109A Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the GPR109A receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) for binding to membranes prepared from cells overexpressing human GPR109A.

  • Protocol:

    • Prepare cell membranes from a stable cell line (e.g., HEK293) expressing recombinant human GPR109A.

    • In a 96-well plate, incubate a fixed concentration of [³H]-Nicotinic Acid with varying concentrations of the test compound and cell membranes in an appropriate binding buffer.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

3.1.2. GPR109A Functional Assay (cAMP Measurement)

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of the test compound as an agonist or antagonist at the GPR109A receptor.

  • Principle: GPR109A is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Protocol:

    • Use a GPR109A-expressing cell line (e.g., CHO-K1).

    • Pre-treat the cells with forskolin to stimulate cAMP production.

    • Add varying concentrations of the test compound and incubate.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the concentration-response curve to determine the EC50 and Emax values.

Tier 2: Off-Target and Selectivity Assessment

This tier aims to identify potential off-target interactions that could lead to undesired side effects or novel therapeutic applications.

3.2.1. GPR109B Counter-Screen

  • Objective: To assess the selectivity of the test compound for GPR109A over the closely related GPR109B receptor.

  • Rationale: While nicotinic acid is selective for GPR109A, some synthetic agonists may show activity at GPR109B.[4][10] Understanding this selectivity is crucial.

  • Methodology: A similar functional assay (e.g., cAMP) as described for GPR109A should be performed using a cell line expressing human GPR109B.

3.2.2. VEGFR-2 Kinase Assay

  • Objective: To evaluate the inhibitory activity of the test compound against VEGFR-2, a known target for some nicotinic acid derivatives with anti-cancer properties.[8]

  • Methodology: Utilize a commercially available in vitro kinase assay kit. These typically measure the phosphorylation of a specific substrate by the purified VEGFR-2 enzyme in the presence of the test compound.

3.2.3. Broad Kinase Panel Screen

  • Objective: To obtain a broad overview of the compound's selectivity against a large panel of kinases.

  • Rationale: This is an unbiased approach to identify potential off-target kinase interactions that could have significant biological consequences.

  • Methodology: Submit the compound to a contract research organization (CRO) that offers kinase panel screening services (e.g., Eurofins, Reaction Biology). A typical screen would test the compound at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases.

Tier 3: Cellular and Phenotypic Assays

These assays confirm the compound's activity in a more physiologically relevant context.

3.3.1. Adipocyte Lipolysis Assay

  • Objective: To measure the compound's ability to inhibit lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).

  • Protocol:

    • Culture and differentiate pre-adipocytes into mature adipocytes.

    • Stimulate lipolysis with a β-adrenergic agonist like isoproterenol.

    • Treat the cells with varying concentrations of the test compound.

    • After incubation, collect the medium and measure the amount of glycerol or free fatty acids released as an indicator of lipolysis.

Data Interpretation and Comparison

The data generated from these assays should be compiled into a clear, comparative table.

CompoundGPR109A Ki (nM)GPR109A EC50 (nM)GPR109B EC50 (nM)VEGFR-2 IC50 (µM)Adipocyte Lipolysis IC50 (nM)
5-Bromo-6-(cyclopropylmethoxy)nicotinic acid ExperimentalExperimentalExperimentalExperimentalExperimental
Nicotinic Acid ~100-500~100-500>10,000>100~200-800
Acifran ~50-200~50-200~5,000-10,000>100~100-400
GSK256073 ~5-20~10-50>10,000>100~20-100
MK-1903 ~1-10~5-20>10,000>100~10-50

Note: The values for comparator compounds are approximate and should be determined concurrently with the test compound for accurate comparison.

A highly selective compound would exhibit high potency for GPR109A (low Ki and EC50 values) and significantly lower potency (high EC50/IC50 values) for GPR109B and other off-targets like VEGFR-2.

Signaling Pathway Visualization

Understanding the downstream signaling of GPR109A is crucial for interpreting functional data.

G cluster_0 Adipocyte Ligand 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid GPR109A GPR109A Ligand->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis ↓ HSL->Lipolysis

Caption: GPR109A signaling pathway in adipocytes.

Conclusion

The systematic profiling of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid is essential for elucidating its therapeutic potential and potential liabilities. By employing the tiered experimental approach outlined in this guide, researchers can generate a comprehensive selectivity profile. This data, when compared against established compounds, will provide a clear understanding of its potency at the primary target, GPR109A, its selectivity over the closely related GPR109B, and its potential for off-target activities. This rigorous, data-driven approach is fundamental to advancing novel nicotinic acid derivatives from the laboratory to potential clinical applications.

References

  • IndiaMART. 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard. Available from: [Link]

  • LookChem. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid CAS NO.912454-38-7. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Available from: [Link]

  • MDPI. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Available from: [Link]

  • National Institutes of Health (NIH). Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. Available from: [Link]

  • ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

  • Wikipedia. Nicotinic acid. Available from: [Link]

  • PubMed. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Available from: [Link]

  • PubMed Central (PMC). The chemistry of the vitamin B3 metabolome. Available from: [Link]

  • PubMed. Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Available from: [Link]

  • National Institutes of Health (NIH). Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Available from: [Link]

  • National Institutes of Health (NIH). Niacin requirement for growth of axenic Entamoeba histolytica. Available from: [Link]

  • Wiley Online Library. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Available from: [Link]

  • PubMed. Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca(2+) Release. Available from: [Link]

  • PubChem. 5-Bromo-6-cyclobutoxynicotinic acid. Available from: [Link]

  • PubMed. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available from: [Link]

  • Frontiers. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Available from: [Link]

  • Wikipedia. Nicotine. Available from: [Link]

  • PubMed Central (PMC). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Available from: [Link]

  • PubChem. Nicotinic Acid. Available from: [Link]

  • PubMed. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Available from: [Link]

  • Exposome-Explorer - IARC. Nicotinic acid (Compound). Available from: [Link]

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  • PubMed. Nicotinic acid: pharmacological effects and mechanisms of action. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-Bromo-6-(cyclopropylmethoxy)nicotinic Acid

Part 1: Executive Summary & Immediate Action Card Status: Critical Safety Protocol Scope: This guide mandates the containment, segregation, and destruction of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS 912454-38-7...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Status: Critical Safety Protocol Scope: This guide mandates the containment, segregation, and destruction of 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid (CAS 912454-38-7).[1]

The Core Directive: Unlike standard organic acids, this compound is halogenated .[1] It must never be treated as general organic waste or flushed down the drain.[1] The presence of the bromine atom requires high-temperature incineration with specific scrubbing capabilities to prevent the formation of brominated dioxins or damage to catalytic oxidizers in standard waste streams.

🚨 Emergency Response: Spills & Exposure
ScenarioImmediate Action Protocol
Skin Contact Wash immediately with soap and water for 15 minutes.[2][3][4] Remove contaminated clothing to prevent dermal absorption.
Eye Contact Rinse cautiously with water for 15 minutes.[2][3][4][5] Remove contact lenses if present.[2][3][4][6] Seek medical attention immediately (Irritant Category 2).
Inhalation Evacuate to fresh air.[2][3][4][6] If breathing is difficult, administer oxygen (requires trained personnel).[1]
Minor Spill (<5g) Isolate area. Wear nitrile gloves and N95 mask. Cover with dry absorbent pads or wet-sweep to avoid dust generation.
Major Spill (>5g) Evacuate lab. Contact EHS immediately. Do not attempt cleanup without full PPE (Tyvek suit, respirator).[1]

Part 2: Chemical Hazard Profile & Waste Characterization

To dispose of this material safely, you must understand its "Waste DNA."[1] This section defines the chemical properties that dictate the disposal route.

Chemical Identity[8][9]
  • Compound: 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid[1][7][8][9]

  • CAS Number: 912454-38-7 (or related derivatives)[7]

  • Molecular Formula: C₁₀H₁₀BrNO₃

  • Functional Groups: Pyridine ring, Carboxylic acid, Cyclopropyl ether, Aryl Bromide .[1]

Hazard Classification (GHS)[7]
  • H315: Causes skin irritation.[4][6]

  • H319: Causes serious eye irritation.[2][3][4][6]

  • H335: May cause respiratory irritation.[2][4][6]

  • H402/H412: Harmful to aquatic life with long-lasting effects (Typical of halogenated pyridines).

The "Halogen Rule" (Scientific Rationale)

Standard organic waste is often used as "fuel blending" for cement kilns. However, brominated compounds act as flame retardants, reducing combustion efficiency, and can form corrosive hydrogen bromide (HBr) gas upon combustion.[1] Therefore, this waste must be tagged specifically as "Halogenated Organic Waste" to ensure it is routed to an incinerator equipped with an alkaline scrubber.[1]

Part 3: Waste Segregation Logic (The Self-Validating System)

Do not guess. Follow this logic gate to determine the physical waste stream.

WasteSegregation cluster_legend Protocol Key Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Trace Residue StreamA STREAM A: Solid Halogenated Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck StreamD STREAM D: Solid Hazardous Debris (Landfill/Incineration) Debris->StreamD StreamB STREAM B: Halogenated Solvent Waste (High BTU Recovery) SolventCheck->StreamB Organic Solvent (DMSO, MeOH, DCM) StreamC STREAM C: Aqueous Toxic Waste (Precipitation/Destruction) SolventCheck->StreamC Aqueous Buffer (Water, PBS) key1 Red = High Temp Destruction key2 Green = Hazardous Debris

Figure 1: Decision Matrix for Waste Segregation. This logic ensures the bromine atom is accounted for in the final destruction method.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired inventory, surplus powder, or failed reaction solids.[1]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a screw-top glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-Bromo-6-(cyclopropylmethoxy)nicotinic acid"[1][7][8][9]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Tag: Write "CONTAINS HALOGENS" clearly on the label.

  • Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum.

  • Disposal Path: This stream is sent for High-Temperature Incineration (approx. 1100°C) with gas scrubbing.

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Applicability: Reaction mixtures, HPLC waste, or glassware rinses containing organic solvents.[1]

  • Segregation: Do not mix with "Non-Halogenated" solvents (like pure Acetone or Ethanol waste) if possible, as this downgrades the entire container to "Halogenated."[1]

  • Container: Use a High-Density Polyethylene (HDPE) or glass carboy.

  • pH Check: If the solution is acidic (due to the nicotinic acid moiety), ensure the waste container is compatible (glass is preferred over metal).[1]

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, DMSO 9%").

    • List the active ingredient: "5-Bromo-6-(cyclopropylmethoxy)nicotinic acid <1%".

    • Tag: "Halogenated Solvent Waste".

Protocol C: Contaminated Debris

Applicability: Gloves, weigh boats, pipette tips, and paper towels used during handling.[1]

  • Collection: Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or white bucket with a liner).

  • Exclusion: Do NOT place sharps (needles) in this bin. Sharps go to a rigid sharps container.

  • Disposal: Seal the liner when 3/4 full. This waste is typically incinerated or macro-encapsulated for hazardous landfill.

Part 5: Spill Response Mechanism

In the event of a containment breach, follow this linear workflow to minimize exposure and environmental impact.

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to intervene?) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Yes Report 6. Report & Restock Assess->Report No (Major Spill) Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Neutralize 4. Cleanup (Wet sweep or absorb) Contain->Neutralize Decon 5. Decontamination (Soap/Water wash of surface) Neutralize->Decon Decon->Report

Figure 2: Operational workflow for minor spill management.

Part 6: Regulatory Compliance & Documentation

As a researcher, you are the "Generator" in the Cradle-to-Grave cycle.[1]

  • US EPA Classification:

    • While not explicitly P-listed or U-listed by specific CAS number, this compound falls under Process Waste definitions.[1]

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts F-List codes (F001/F002) [1].[1]

    • If disposed of as a pure solid, it is a Characteristic Waste if it exhibits toxicity, but is generally managed as Non-RCRA Regulated Chemical Waste that must be incinerated due to best practices for brominated organics [2].[1]

  • Documentation:

    • Maintain a log of the approximate mass disposed of in your satellite accumulation area.

    • Ensure the Safety Data Sheet (SDS) is accessible to waste handlers [3].

References

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings: F-List (Non-Specific Source Wastes). Retrieved from [Link][1]

  • PubChem. 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid Compound Summary. Retrieved from [Link]

Sources

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